Co 101244 hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFZHKKSIDENAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Co 101244 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective GluN2B Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B subunit. This subunit selectivity confers a distinct pharmacological profile, suggesting potential therapeutic applications in a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression, with a potentially improved side-effect profile compared to non-selective NMDA receptor antagonists. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols derived from seminal studies, and visual representations of its interaction with the NMDA receptor signaling pathway.
Core Mechanism of Action: Selective Antagonism of GluN2B-Containing NMDA Receptors
The primary mechanism of action of this compound is its selective, non-competitive antagonism of NMDA receptors that incorporate the GluN2B subunit.[1][2][3] NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[3][4][5] They are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[3] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties.[1][3]
Co 101244 exhibits high affinity for the GluN2B subunit, effectively blocking the ion channel pore and preventing the influx of Ca²⁺ and Na⁺ that normally occurs upon receptor activation by glutamate and a co-agonist (glycine or D-serine).[3][4] This selective antagonism is a key feature, as GluN2B-containing receptors are predominantly expressed in the forebrain and hippocampus and have been implicated in pathological processes such as excitotoxicity.[6][7] In contrast, GluN2A-containing receptors are more widespread and are associated with normal synaptic transmission and plasticity. By selectively targeting GluN2B, Co 101244 has the potential to mitigate excitotoxic damage while preserving essential physiological functions mediated by other NMDA receptor subtypes.[7]
Quantitative Data
The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key data.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subunit Combination | IC₅₀ (µM) | Reference |
| GluN1A/GluN2B | 0.043 | [1][2][3][8] |
| GluN1A/GluN2A | > 100 | [1][2][3] |
| GluN1A/GluN2C | > 100 | [1][2][3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Species | Endpoint | ED₅₀ (mg/kg) | Reference |
| Maximum Electroshock (MES) Induced Seizures | Mouse | Reduction in seizures | 1.5 | [8] |
ED₅₀ (Median effective dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Signaling Pathways
The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention for this compound.
References
- 1. NMDA Receptor GluN2B (GluRε2/NR2B) Subunit Is Crucial for Channel Function, Postsynaptic Macromolecular Organization, and Actin Cytoskeleton at Hippocampal CA3 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the GluN2A and GluN2B Subunits in Synaptic and Extrasynaptic N-methyl-d-aspartate Receptor Function and Neuronal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 7. GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monarch Initiative [next.monarchinitiative.org]
In-Vitro Characterization of PD 174494: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 174494, also known as Co 101244 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for the GluN2B subunit. This technical guide provides a comprehensive overview of the in-vitro characterization of PD 174494, summarizing key quantitative data, detailing experimental methodologies for its pharmacological evaluation, and visualizing the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuroscience and drug discovery investigating the therapeutic potential of selective NMDA receptor modulation.
Quantitative Pharmacological Profile
The in-vitro activity of PD 174494 has been quantified through a series of binding and functional assays. The data highlights its high affinity and selectivity for GluN2B-containing NMDA receptors, as well as its neuroprotective properties in cellular models of excitotoxicity and ischemia.
Table 1: Receptor Binding and Functional Antagonism of PD 174494
| Assay Type | Target/Subunit | Ligand/Agonist | IC50 (µM) | Reference |
| Radioligand Binding | NMDA Receptor (high affinity site) | [³H]dizocilpine (MK-801) | 0.002 | [1] |
| Radioligand Binding | NMDA Receptor (low affinity site) | [³H]dizocilpine (MK-801) | 97 | [1] |
| Electrophysiology | Recombinant NR1C/NR2B | NMDA | 0.003 | [1] |
| Electrophysiology | Recombinant NR1A/2B | NMDA | 0.043 | |
| Electrophysiology | Recombinant NR1C/NR2A | NMDA | > 100 | [1] |
| Electrophysiology | Recombinant NR1A/2A | NMDA | > 100 | |
| Electrophysiology | Recombinant NR1A/2C | NMDA | > 100 |
Table 2: In-Vitro Neuroprotective Activity of PD 174494
| Assay Type | Cell Type | Insult | IC50 (µM) | Reference |
| Glutamate-Induced Neurotoxicity | Not Specified | Glutamate (B1630785) | 0.68 | [1] |
| Oxygen/Glucose Deprivation | Not Specified | OGD | 0.06 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key in-vitro experiments used to characterize PD 174494.
[³H]dizocilpine (MK-801) Radioligand Binding Assay
This assay determines the binding affinity of PD 174494 to the NMDA receptor ion channel.
Materials:
-
Rat brain membranes (e.g., from cortex and hippocampus)
-
[³H]dizocilpine (MK-801)
-
PD 174494 (or other competing ligands)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In a final volume of 1 ml, incubate the brain membranes (typically 0.2-0.5 mg protein) with a fixed concentration of [³H]dizocilpine (e.g., 1-5 nM) and varying concentrations of PD 174494.
-
Incubation: Incubate the reaction tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of PD 174494 that inhibits 50% of the specific binding of [³H]dizocilpine (IC50) by non-linear regression analysis of the competition binding data.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique assesses the functional antagonism of PD 174494 on specific NMDA receptor subtypes expressed in a heterologous system.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., NR1C, NR2A, NR2B)
-
NMDG-Ringer's solution (for oocyte storage)
-
Recording solution (e.g., Ba-Ringer's solution containing NMDA and glycine)
-
PD 174494
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., NR1C + NR2A or NR1C + NR2B).
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply NMDA and glycine (B1666218) to activate the expressed receptors and record the inward current.
-
After obtaining a stable baseline current, co-apply varying concentrations of PD 174494 with the agonists.
-
-
Data Analysis: Measure the peak inward current at each concentration of PD 174494. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Glutamate-Induced Neurotoxicity Assay
This cell-based assay evaluates the neuroprotective effect of PD 174494 against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Cell culture medium and supplements
-
Glutamate
-
PD 174494
-
Assay for cell viability (e.g., MTT, LDH release)
Procedure:
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line at an appropriate density and culture until mature.
-
Treatment: Pre-incubate the cells with varying concentrations of PD 174494 for a specified time (e.g., 30-60 minutes).
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 15-30 minutes).
-
Wash and Recovery: Wash the cells to remove glutamate and the compound, and return them to fresh culture medium. Incubate for a recovery period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay (which measures mitochondrial metabolic activity) or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium (an indicator of cell membrane damage).
-
Data Analysis: Calculate the percentage of neuroprotection afforded by PD 174494 at each concentration relative to the glutamate-only treated control. Determine the IC50 value for neuroprotection.
Oxygen-Glucose Deprivation (OGD) Assay
This in-vitro ischemia model assesses the ability of PD 174494 to protect neurons from cell death induced by conditions mimicking a stroke.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Glucose-free culture medium
-
Hypoxic chamber (e.g., with an atmosphere of 95% N₂ and 5% CO₂)
-
PD 174494
-
Assay for cell viability (e.g., MTT, LDH release)
Procedure:
-
Cell Culture: Culture neurons as described for the glutamate neurotoxicity assay.
-
OGD Induction:
-
Wash the cells with glucose-free medium.
-
Replace the medium with fresh glucose-free medium and place the culture plates in a hypoxic chamber for a defined period (e.g., 60-90 minutes).
-
PD 174494 can be added before and/or during the OGD period.
-
-
Reperfusion: Remove the plates from the hypoxic chamber, replace the glucose-free medium with regular, glucose-containing culture medium, and return the plates to a normoxic incubator.
-
Recovery: Allow the cells to recover for a specified time (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard method.
-
Data Analysis: Calculate the percentage of neuroprotection at each concentration of PD 174494 relative to the OGD-only control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of PD 174494 and the workflows of the key experimental procedures.
Caption: Mechanism of PD 174494 action on the NMDA receptor.
Caption: Workflow for the [³H]dizocilpine radioligand binding assay.
Caption: Workflow for the two-electrode voltage clamp (TEVC) experiment.
Caption: General workflow for in-vitro neuroprotection assays.
References
Pharmacological Profile of Co 101244 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor. Its remarkable selectivity for the GluN2B subunit over other NMDA receptor subtypes has positioned it as a valuable pharmacological tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, its demonstrated neuroprotective properties in both in vitro and in vivo models of neuronal injury underscore its potential as a therapeutic agent for neurological disorders characterized by excitotoxicity, such as cerebral ischemia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, mechanism of action, and neuroprotective effects, supported by detailed experimental protocols and data visualizations.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in a variety of neurological conditions. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition, of which there are four subtypes (GluN2A-D), dictates the pharmacological and biophysical properties of the receptor complex.
This compound is a non-competitive NMDA receptor antagonist with high selectivity for receptors containing the GluN2B subunit.[1][2] This selectivity allows for the targeted modulation of a specific subset of NMDA receptors, offering a more nuanced approach to therapeutic intervention compared to non-selective NMDA receptor antagonists, which can be associated with significant side effects.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subunit Combination | IC50 (μM) | Reference |
| GluN1A/GluN2B | 0.043 | [1][2] |
| GluN1A/GluN2A | > 100 | [1][2] |
| GluN1A/GluN2C | > 100 | [1][2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Anticonvulsant Activity
| Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |
| Mouse | Maximal Electroshock (MES) | Not Specified | 1.5 |
ED50: The median effective dose, representing the dose of a drug that produces a therapeutic effect in 50% of the population.
Table 3: In Vivo Neuroprotective Efficacy (Global Cerebral Ischemia Model)
| Treatment Group | Dosage (mg/kg) | Outcome Measure | Result (% Injured Neurons in CA1) | Reference |
| Vehicle (Saline) | - | Neuronal Injury | 22.7 ± 2.2 | [1] |
| This compound | 3 | Neuronal Injury | 14.1 ± 2.4* | [1] |
*p=0.015 compared to vehicle controls, indicating a statistically significant neuroprotective effect.[1]
Mechanism of Action: NMDA Receptor Signaling
This compound exerts its effects by selectively binding to and inhibiting the function of GluN2B-containing NMDA receptors. The activation of NMDA receptors is a complex process that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block. Upon activation, the channel opens, allowing the influx of cations, most notably calcium (Ca2+), into the neuron. This influx of Ca2+ triggers a cascade of downstream signaling events that are crucial for synaptic plasticity but can also lead to excitotoxicity if dysregulated.
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacological profiling of this compound.
In Vitro Receptor Binding Assay (Representative Protocol)
The following protocol is a representative method for determining the binding affinity of compounds like this compound to specific NMDA receptor subtypes using a competitive radioligand binding assay.
References
- 1. Region-specific role for GluN2B-containing NMDA receptors in injury to Purkinje cells and CA1 neurons following global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Co 101244 Hydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in excitatory synaptic transmission, synaptic plasticity, and neuronal development.[4] Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in the pathophysiology of various neurological disorders, including ischemic stroke, neurodegenerative diseases, and neuropathic pain.[5][6][7] this compound exhibits neuroprotective effects in both in vitro and in vivo models by selectively blocking GluN2B-containing NMDA receptors, thereby mitigating excitotoxicity.[1][2][8] These application notes provide detailed protocols for the in vivo use of this compound in experimental research.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical in vivo studies.
Table 1: In Vivo Efficacy and Dosage
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |
| Sound-Induced Seizures | DBA/2 Mice | Intraperitoneal (i.p.) | ED₅₀ = 4.5 mg/kg | Anticonvulsant effect without motor deficit | [8] |
| NMDA-Induced Seizures | Mice | Intravenous (i.v.) | ED₅₀ = 2.31 mg/kg | Inhibition of seizures | [8] |
| Maximum Electroshock (MES) | Mice | Not Specified | ED₅₀ = 1.5 mg/kg | Reduction in the number of seizures | [5] |
| Permanent Focal Ischemia | Rat | Not Specified | Plasma concentration of 450 ng/ml | 39% neuroprotection against cortical damage | [8] |
| Spontaneous Behavior | Rat & Wild Type Mice | Subcutaneous (s.c.) | 1 - 30 mg/kg | Mild increase in motor activity | [9] |
| Response Inhibition (5-CSRT & DRL24 tasks) | Rat | Subcutaneous (s.c.) | 0.3 - 3 mg/kg | Impaired response inhibition | [9] |
| Levodopa-Induced Dyskinesia | Not Specified | Subcutaneous (s.c.) | 0.1, 1 mg/kg | 67% and 71% reduction in dyskinesia | [10] |
| Methamphetamine Conditioned Place Preference (Acquisition) | Male Rat | Not Specified | 3.0 mg/kg | Blocked acquisition of CPP | [4] |
| Methamphetamine Conditioned Place Preference (Acquisition) | Female Rat | Not Specified | 3.0 mg/kg | Attenuated CPP | [4] |
Table 2: Physicochemical and Solubility Properties
| Property | Value | Reference |
| Molecular Weight | 377.91 g/mol | [3] |
| Formula | C₂₁H₂₇NO₃·HCl | |
| Purity | ≥98% (HPLC) | [3] |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 50 mM | |
| Storage | Store at +4°C |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a working solution for subcutaneous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 25 mg/mL in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[10]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.[10]
-
-
Working Solution Preparation (e.g., for a final concentration of ≥ 2.5 mg/mL): [10]
-
This protocol is an example and may need optimization based on the desired final concentration and vehicle composition. It is recommended to prepare the working solution fresh on the day of the experiment.[10]
-
For a 1 mL working solution, sequentially add the following reagents:
-
100 µL of the 25 mg/mL stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly by vortexing.
-
50 µL of Tween-80. Mix thoroughly by vortexing.
-
450 µL of sterile saline. Mix thoroughly by vortexing to obtain a clear solution.
-
-
Protocol 2: In Vivo Neuroprotection Study in a Rodent Model of Focal Cerebral Ischemia
This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO).
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g).
Experimental Groups:
-
Sham-operated group + Vehicle.
-
MCAO group + Vehicle.
-
MCAO group + this compound (e.g., 1, 3, or 10 mg/kg, s.c.).
Procedure:
-
Middle Cerebral Artery Occlusion (MCAO) Surgery:
-
Induce anesthesia in the rats (e.g., isoflurane).
-
Perform the MCAO surgery using the intraluminal filament model to induce focal cerebral ischemia.[11] This procedure involves inserting a filament to block the origin of the middle cerebral artery.
-
The duration of occlusion is typically 60-90 minutes, followed by reperfusion (withdrawal of the filament).[12][13]
-
-
Drug Administration:
-
Administer this compound or vehicle via subcutaneous (s.c.) injection at a specific time point relative to the ischemic insult (e.g., 30 minutes before MCAO, during occlusion, or at the onset of reperfusion).
-
-
Behavioral Assessment (24-72 hours post-MCAO):
-
Evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Assess motor coordination and balance using tests such as the rotarod test or beam walking test.
-
-
Histological Analysis (e.g., 72 hours post-MCAO):
-
Anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect the brains and process for histological staining (e.g., 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure infarct volume or Nissl staining to assess neuronal survival).
-
Protocol 3: Subcutaneous (s.c.) Injection in Mice
This protocol provides a step-by-step guide for administering this compound via subcutaneous injection in mice.
Materials:
-
Sterile syringe (0.5-1 mL)
-
Sterile needle (25-27 gauge)
-
Prepared this compound working solution
-
70% Isopropyl alcohol wipes (optional)
Procedure:
-
Animal Restraint:
-
Injection Site:
-
The injection can be administered into the tented skin over the shoulders or in the flank region.[14]
-
-
Injection:
-
Insert the needle, with the bevel facing up, at the base of the skin tent, parallel to the body.[2]
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (negative pressure).[2] If blood appears, withdraw the needle and re-insert at a different site with a fresh needle.
-
Slowly depress the plunger to inject the solution.[14]
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. This compound (2456) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Effects of the GluN2B-selective antagonist Ro 63–1908 on acquisition and expression of methamphetamine conditioned place preference in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Chronic GluN2B Antagonism Disrupts Behavior in Wild-Type Mice Without Protecting Against Synapse Loss or Memory Impairment in Alzheimer's Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dichotomous Role of N-methyl-D-Aspartate Receptors in Ischemic Stroke [cardiologyresearchjournal.com]
- 8. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the NR2B-selective NMDA receptor antagonist Ro 63-1908 on rodent behaviour: evidence for an involvement of NR2B NMDA receptors in response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Modeling focal cerebral ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repositorio.ipl.pt [repositorio.ipl.pt]
- 13. In vivo models of cerebral ischemia: effects of parenterally administered NMDA receptor glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ltk.uzh.ch [ltk.uzh.ch]
Application Note: Investigating the Role of FGFR Signaling in Seizure Models Using PD 173074
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD 173074, in a pentylenetetrazole (PTZ)-induced seizure model in mice. It outlines the scientific rationale, experimental procedures, and data analysis methods.
Introduction: Rationale for Targeting FGFR in Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures, which result from an imbalance between excitatory and inhibitory neurotransmission in the brain.[1] The Fibroblast Growth Factor (FGF) signaling pathway is increasingly recognized for its role in neurodevelopment, neuroplasticity, and its potential involvement in the pathophysiology of epilepsy.
Several lines of evidence suggest a link between FGF signaling and seizure activity:
-
Seizure events have been shown to upregulate the expression of FGF2 and its high-affinity receptor, FGFR1, in key brain regions like the hippocampus.
-
Overexpression of FGF-2 in transgenic mice leads to increased susceptibility to chemically induced seizures.
-
Conversely, knockout of specific FGFs, such as FGF22, can confer resistance to generalized seizures in mouse models.
This body of evidence points to the FGF/FGFR pathway as a potential therapeutic target for seizure control. PD 173074 is a potent and selective, ATP-competitive inhibitor of FGFR1 and FGFR3, making it a valuable research tool for investigating the role of this pathway in seizure modulation. This application note details a proposed protocol for evaluating the anti-convulsant potential of PD 173074 in the widely used PTZ-induced seizure model in mice.
Mechanism of Action: PD 173074 and the FGFR Signaling Pathway
PD 173074 exerts its biological effects by selectively inhibiting the tyrosine kinase activity of FGFR1 and FGFR3. The binding of FGF ligands to their receptors triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[2]
By blocking the ATP-binding site on FGFR1 and FGFR3, PD 173074 prevents this initial phosphorylation step, thereby inhibiting all subsequent downstream signaling. This action can modulate neuronal excitability and synaptic plasticity, which are key processes in epileptogenesis.
Proposed Experimental Protocol: PD 173074 in a PTZ-Induced Seizure Model
This protocol describes a method to assess the anticonvulsant effects of PD 173074 in mice using the pentylenetetrazole (PTZ) seizure model. PTZ is a GABA-A receptor antagonist that reliably induces generalized seizures.[3]
Disclaimer: This protocol is a proposed methodology based on standard practices and available literature, as a specific, validated protocol for this exact application is not currently published. Dose ranges and vehicle composition may require optimization.
Materials and Reagents
-
PD 173074 (CAS 219580-11-7)
-
Pentylenetetrazole (PTZ) (CAS 54-95-5)
-
Vehicle solution: e.g., Ethanol:Polyethylene glycol 400 (10:90, v/v) or DMSO/PEG300/Tween80/ddH2O mixture.[4][5] The final vehicle should be optimized for solubility and tolerability.
-
Sterile 0.9% saline
-
Standard laboratory equipment (syringes, needles, animal balances, etc.)
-
Observation chambers (transparent)
-
Video recording equipment (optional, but recommended)
-
Timer
Animal Model
-
Species: Mouse (e.g., C57BL/6J or Swiss Webster)
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Sex: Male (to avoid hormonal cycle variability)
-
Housing: Group-housed (e.g., 4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.
Experimental Design and Workflow
Detailed Protocol Steps
-
Drug Preparation:
-
Prepare a stock solution of PD 173074 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution with the appropriate vehicle to achieve the final desired concentrations (e.g., 1, 5, and 10 mg/kg) in an injection volume of 10 mL/kg. Note: In vivo doses of 1-2 mg/kg/day have been used in other mouse models.[4]
-
Prepare the PTZ solution in 0.9% sterile saline (e.g., at a concentration of 6-8.5 mg/mL).
-
Prepare a positive control, such as Diazepam (e.g., 5 mg/kg).
-
-
Animal Grouping and Pre-treatment:
-
Randomly assign mice to experimental groups (n=8-12 per group):
-
Group 1: Vehicle Control
-
Group 2: PD 173074 (Low Dose, e.g., 1 mg/kg)
-
Group 3: PD 173074 (Mid Dose, e.g., 5 mg/kg)
-
Group 4: PD 173074 (High Dose, e.g., 10 mg/kg)
-
Group 5: Positive Control (Diazepam, 5 mg/kg)
-
-
Administer the vehicle, PD 173074, or positive control via intraperitoneal (i.p.) injection.
-
-
Seizure Induction:
-
After a pre-treatment interval of 30-60 minutes, administer PTZ via i.p. injection. The dose of PTZ should be pre-determined to induce seizures in >95% of vehicle-treated animals (e.g., 60-85 mg/kg).[6]
-
Immediately after PTZ injection, place each mouse into an individual transparent observation chamber.
-
-
Behavioral Assessment:
-
Start the timer immediately after PTZ injection and observe each mouse continuously for 30 minutes.
-
Record the latency (in seconds) to the onset of the first seizure event (e.g., myoclonic jerk or generalized clonus).
-
Score the maximum seizure severity for each mouse during the observation period using a modified Racine scale.[7][8]
-
| Score | Behavioral Manifestation |
| 0 | No abnormal behavior |
| 1 | Facial jerking, ear and whisker twitching |
| 2 | Myoclonic jerks (head and neck) |
| 3 | Clonic seizure while sitting |
| 4 | Clonic seizure, loss of sitting posture |
| 5 | Generalized tonic-clonic seizure, loss of righting reflex |
| 6 | Tonic extension of hindlimbs |
| 7 | Death |
-
Data Analysis:
-
Compare the mean latency to seizure onset between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) against the vehicle control group.
-
Compare the median maximum seizure scores between groups using a non-parametric test (e.g., Kruskal-Wallis test followed by Dunn's multiple comparisons test).
-
Analyze the percentage of animals protected from generalized tonic-clonic seizures (score ≥ 5) in each group using Fisher's exact test.
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.
Table 1: Summary of Potential Anticonvulsant Effects of PD 173074 in the PTZ-Induced Seizure Model
| Treatment Group | Dose (mg/kg) | n | Latency to First Seizure (s, Mean ± SEM) | Maximum Seizure Score (Median) | Protection from Tonic-Clonic Seizures (%) |
| Vehicle | - | 12 | 125.4 ± 10.2 | 5 | 0% |
| PD 173074 | 1 | 12 | 150.1 ± 12.5 | 5 | 8% |
| PD 173074 | 5 | 12 | 210.8 ± 18.9 | 4 | 33%* |
| PD 173074 | 10 | 12 | 285.3 ± 25.1 | 3 | 67% |
| Diazepam | 5 | 12 | >1800 | 1 | 100% |
*Note: Data presented are hypothetical examples. *p < 0.05, *p < 0.01 compared to Vehicle group.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co 101244 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Co 101244 hydrochloride is a potent and selective antagonist for the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It demonstrates high selectivity for GluN1A/2B subunit combinations, with IC50 values of 0.043 µM, compared to over 100 µM for GluN1A/2A and GluN1A/2C combinations.[1][2] This compound has shown neuroprotective effects in both in vitro and in vivo studies.[1][2]
The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3][4][5] Upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), and relief of a voltage-dependent magnesium block, the NMDA receptor channel opens, allowing the influx of Ca2+ ions.[5] This calcium influx triggers downstream signaling cascades critical for many neurological functions.[4][5]
Solubility Data
The solubility of this compound can vary between different solvents and is also subject to variations between different batches, which may be due to the degree of hydration. The following table summarizes the available solubility data.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Source |
| DMSO | 50 mM | 18.9 mg/mL | Tocris Bioscience[1] |
| DMSO | - | ≥ 10 mg/mL | Cayman Chemical[6] |
| Water | 100 mM | 37.79 mg/mL | Tocris Bioscience[1] |
| PBS (pH 7.2) | - | 1-10 mg/mL (sparingly soluble) | Cayman Chemical[6] |
Note on Aqueous Solubility: There are conflicting reports regarding the solubility of this compound in aqueous solutions. While Tocris Bioscience reports high solubility in water[1], Cayman Chemical describes it as sparingly soluble in PBS[6], and MedKoo Biosciences states it is not soluble in water[7]. Researchers should exercise caution and determine the solubility for their specific experimental needs and batch of the compound. For in vivo studies, complex solvent systems are often employed.[8]
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the NMDA receptor, which is antagonized by this compound at the GluN2B subunit.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound (Molecular Weight: 377.91 g/mol ) in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 18.9 mg.
-
Add the appropriate volume of DMSO to the this compound. For 18.9 mg, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]
Protocol 2: Preparation of a Working Solution in PBS (pH 7.2)
This protocol outlines the preparation of a working solution of this compound in PBS. Note the limited solubility in aqueous buffers.
Materials:
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile tubes
Procedure:
-
Thaw the this compound stock solution.
-
Determine the final desired concentration of this compound in PBS.
-
Serially dilute the DMSO stock solution into PBS to achieve the final concentration. It is recommended to add the DMSO stock solution to the PBS while vortexing to facilitate mixing and minimize precipitation.
-
Observe the solution for any signs of precipitation. Due to the sparingly soluble nature of this compound in PBS[6], it is advisable to prepare the working solution fresh and use it immediately. The final concentration of DMSO in the working solution should be kept low and tested for its effect in the specific experimental setup.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing stock and working solutions of this compound.
References
- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PD 174494 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174494 is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). Its application in preclinical rodent models is crucial for evaluating its therapeutic efficacy, pharmacokinetics, and safety profile. These notes provide detailed guidance on the recommended dosage, administration, and experimental design for in vivo studies using PD 174494. Due to the limited publicly available in vivo data specifically for PD 174494, dosage recommendations are extrapolated from studies on the structurally and functionally similar multi-kinase inhibitor, PD 173074, which targets FGFR and VEGFR. Researchers should consider these as starting points and perform dose-range finding studies to determine the optimal dose for their specific model and experimental conditions.
Data Presentation: Recommended Dosage and Administration
Quantitative data from rodent studies using the analogous compound PD 173074 are summarized below to guide the experimental design for PD 174494.
| Parameter | Recommendation for PD 174494 (extrapolated from PD 173074) | Reference Compound & Study Details |
| Dosage Range | 1 - 25 mg/kg/day | PD 173074: 1-2 mg/kg/day (i.p.) for angiogenesis inhibition in mice.[1] 25 mg/kg/day (p.o.) for tumor growth inhibition in mice.[2] |
| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.) gavage | PD 173074 has been effectively administered via both i.p. and p.o. routes in mice.[1][2] The choice of route depends on the desired pharmacokinetic profile and experimental feasibility. |
| Formulation | Solubilize in a vehicle suitable for in vivo use. | For PD 173074, a common formulation involves dissolving the compound in DMSO and then diluting it with a vehicle like PEG300, Tween 80, and water for injection.[1] |
| Treatment Schedule | Daily administration | Continuous daily administration is often required to maintain therapeutic levels of the inhibitor and achieve significant tumor growth inhibition.[3] |
Experimental Protocols
Formulation of PD 174494 for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of PD 174494 for administration to rodents.
Materials:
-
PD 174494 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile water for injection or saline
Protocol:
-
Prepare a stock solution of PD 174494 in DMSO. For example, create a 10 mg/mL stock solution.
-
For a final dosing solution, calculate the required volume of the stock solution based on the desired final concentration and the total volume to be prepared.
-
In a sterile tube, add the calculated volume of the PD 174494 stock solution.
-
Add PEG300 to the tube. A common ratio is 40% of the final volume. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the solution. A common ratio is 5% of the final volume. Mix until the solution is clear.
-
Add sterile water for injection or saline to reach the final desired volume.
-
Vortex the solution thoroughly to ensure homogeneity.
-
This formulation should be prepared fresh before each administration.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of PD 174494 in a rodent cancer model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest (e.g., K562 for CML)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
PD 174494 formulation
-
Vehicle control solution
Protocol:
-
Tumor Cell Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or culture medium.
-
For subcutaneous models, inject approximately 1-10 million cells in a volume of 100-200 µL into the flank of each mouse. Mixing the cell suspension with Matrigel can improve tumor take rate.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer PD 174494 at the predetermined dose and route (e.g., 25 mg/kg, p.o., daily).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Analyze the data to determine the effect of PD 174494 on tumor growth inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of PD 174494 in Bcr-Abl positive cells.
Caption: Experimental workflow for a rodent xenograft efficacy study.
References
Application Notes and Protocols for Co 101244 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B subunit.[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. In cell culture, this compound is primarily utilized for its neuroprotective properties against excitotoxicity, a key mechanism implicated in various neurological disorders. These application notes provide detailed information and protocols for the use of this compound in cell culture settings.
Mechanism of Action
This compound exerts its effects by binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting the influx of calcium (Ca²⁺) that is triggered by the binding of the neurotransmitter glutamate (B1630785).[1] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation leads to excessive Ca²⁺ influx, initiating a cascade of intracellular events that result in neuronal damage and death, a phenomenon known as excitotoxicity. By selectively blocking GluN2B-containing NMDA receptors, this compound can mitigate the detrimental effects of glutamate overstimulation.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of NMDA receptor signaling and excitotoxicity.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell/System Type | Reference |
| IC₅₀ (GluN1A/GluN2B) | 0.043 µM | Recombinant receptors | [1] |
| IC₅₀ (GluN1A/GluN2A) | > 100 µM | Recombinant receptors | [1] |
| IC₅₀ (GluN1A/GluN2C) | > 100 µM | Recombinant receptors | [1] |
| IC₅₀ (Neuroprotection vs. Glutamate) | 0.68 µM | Cultured neurons | [1] |
| IC₅₀ (Neuroprotection vs. OGD) | 0.06 µM | Cultured neurons | [1] |
OGD: Oxygen-Glucose Deprivation
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration and the molecular weight of this compound (377.91 g/mol ), calculate the required mass of the compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Experimental Workflow:
Caption: Workflow for the in vitro neuroprotection assay.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates (e.g., 96-well plates)
-
This compound stock solution
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Cell Culture: Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0.01 µM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for 1 hour.
-
Induction of Excitotoxicity: Prepare a glutamate solution in the culture medium. Add the glutamate solution to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, no glutamate). Plot the concentration-response curve to determine the IC₅₀ value of this compound for neuroprotection.
Calcium Imaging to Assess Inhibition of NMDA-Induced Calcium Influx
This protocol describes how to use a fluorescent calcium indicator to measure the inhibitory effect of this compound on NMDA-induced calcium influx in cultured neurons.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
NMDA solution
-
Glycine (B1666218) (co-agonist for NMDA receptors)
-
This compound stock solution
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading: a. Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the neurons and wash once with HBSS. c. Add the loading solution to the cells and incubate for 30-45 minutes at 37°C. d. Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Baseline Imaging: a. Place the dish on the microscope stage and perfuse with HBSS. b. Acquire baseline fluorescence images at a set frequency (e.g., every 5 seconds).
-
Application of this compound: a. Perfuse the cells with HBSS containing the desired concentration of this compound for 5-10 minutes.
-
NMDA Stimulation: a. Perfuse the cells with a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) in the continued presence of this compound. b. Record the change in fluorescence intensity.
-
Control Experiment: a. In a separate experiment, stimulate the cells with NMDA and glycine in the absence of this compound to determine the maximal calcium response.
-
Data Analysis: a. Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) for each cell or region of interest. b. Compare the ΔF/F₀ in the presence and absence of this compound to quantify the percentage of inhibition of the NMDA-induced calcium influx.
Conclusion
This compound is a powerful research tool for dissecting the roles of GluN2B-containing NMDA receptors in neuronal function and pathology. The protocols provided here offer a framework for utilizing this compound in cell culture to investigate its neuroprotective effects and its impact on calcium signaling. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results.
References
Application Notes and Protocols for Co 101244 Hydrochloride in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, synaptic dysfunction, and neuronal loss. A key player in the excitotoxicity hypothesis of AD is the N-methyl-D-aspartate receptor (NMDAR). Overactivation of NMDARs, particularly those containing the GluN2B subunit, by excessive glutamate (B1630785) is thought to contribute significantly to amyloid-beta (Aβ)-induced synaptic damage and neuronal death.[1][2][3]
Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of GluN2B-containing NMDARs.[4] Its high selectivity makes it a valuable research tool for dissecting the specific role of GluN2B subunits in the pathophysiology of Alzheimer's disease and for evaluating the therapeutic potential of targeted GluN2B antagonism.
These application notes provide an overview of the role of GluN2B in AD, summarize the pharmacological data for this compound and other relevant GluN2B antagonists, and offer detailed protocols for its use in established in vitro and in vivo models of Alzheimer's disease research.
Mechanism of Action
In the context of Alzheimer's disease, soluble amyloid-beta oligomers can lead to an overactivation of extrasynaptic GluN2B-containing NMDARs.[1][3] This triggers a cascade of downstream signaling events, including excessive calcium (Ca2+) influx, activation of death-associated protein kinase 1 (DAPK1), and the neuronal nitric oxide synthase (nNOS) pathway via PSD95, ultimately leading to synaptic dysfunction, loss of dendritic spines, and neuronal apoptosis.[2][5] this compound selectively blocks these GluN2B-containing NMDARs, thereby inhibiting this excitotoxic cascade and offering a potential neuroprotective strategy.
Data Presentation
The following tables summarize the quantitative data for this compound and other selective GluN2B antagonists used in Alzheimer's disease research models.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | IC50 | Reference |
| This compound | GluN1A/2B | NMDA-induced currents in oocytes | 0.043 µM | [Tocris Bioscience] |
| GluN1A/2A | NMDA-induced currents in oocytes | > 100 µM | [Tocris Bioscience] | |
| GluN1A/2C | NMDA-induced currents in oocytes | > 100 µM | [Tocris Bioscience] |
Table 2: Efficacy of Selective GluN2B Antagonists in Alzheimer's Disease Models
| Compound | Model | Experiment | Key Finding | Reference |
| Ro 25-6981 | In vivo (Rat) | Prevention of Aβ-induced LTP inhibition | 6 mg/kg, i.p. prevented LTP inhibition by Aβ₁₋₄₂. | [6][7] |
| Ifenprodil | In vivo (Rat) | Prevention of Aβ-induced LTP inhibition | 3 nmol, i.c.v. prevented LTP inhibition by Aβ₁₋₄₂. | [7] |
| Pip18 | In vivo (PS2APP mice) | Chronic treatment (4 months) | Did not rescue spatial learning and memory deficits. | [2][8] |
| Pip18 | In vivo (Tg2576 mice) | Subchronic treatment (17 days) | Partially reversed reduced freezing behavior in fear conditioning. | [8] |
Experimental Protocols
Detailed methodologies for key experiments using this compound in Alzheimer's disease research models are provided below.
Protocol 1: In Vitro Neuroprotection Assay Against Aβ Toxicity
This protocol assesses the ability of this compound to protect cultured neurons from amyloid-beta-induced cell death.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound
-
Oligomeric amyloid-beta (1-42) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Cell culture medium and supplements
-
DMSO
Procedure:
-
Cell Plating: Seed primary cortical neurons or SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in water or DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control group.
-
Aβ Treatment: Add pre-aggregated oligomeric Aβ₁₋₄₂ to the cell cultures to a final concentration known to induce neurotoxicity (e.g., 10 µM). Include a control group with no Aβ treatment.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: In Vivo Assessment of Synaptic Plasticity (LTP) in an AD Mouse Model
This protocol evaluates the effect of this compound on long-term potentiation (LTP) in hippocampal slices from a transgenic mouse model of AD (e.g., PS2APP).
Materials:
-
PS2APP transgenic mice and wild-type littermates
-
This compound
-
Saline solution
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Electrophysiology rig with perfusion system and temperature control
-
Stimulating and recording electrodes
Procedure:
-
Animal Dosing: Administer this compound (e.g., 1-10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection to PS2APP and wild-type mice 30-60 minutes before slice preparation.
-
Hippocampal Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal hippocampal slices using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction and Measurement:
-
Record a stable baseline of fEPSPs for 20-30 minutes.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Continue recording fEPSPs for at least 60 minutes post-induction.
-
-
Data Analysis: Measure the slope of the fEPSP and express the post-induction slope as a percentage of the pre-induction baseline. Compare the magnitude of LTP between treatment groups.
Protocol 3: In Vivo Assessment of Cognitive Function in an AD Mouse Model
This protocol uses the Morris water maze to evaluate the effect of chronic this compound treatment on spatial learning and memory in an AD mouse model (e.g., Tg2576).
Materials:
-
Tg2576 transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., drinking water or food)
-
Morris water maze apparatus
-
Video tracking software
Procedure:
-
Chronic Dosing: Administer this compound to mice chronically, for example, by incorporating it into their food or drinking water for a period of several weeks to months.
-
Morris Water Maze - Acquisition Phase (Learning):
-
For 5-7 consecutive days, conduct 4 trials per day for each mouse.
-
Place the mouse into the water facing the wall of the pool from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using video tracking software.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Compare the learning curves (escape latency over days) and performance in the probe trial between the different treatment and genotype groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDARs in Alzheimer's disease. The provided protocols offer a framework for assessing its neuroprotective potential in both in vitro and in vivo models. It is important to note that while acute inhibition of GluN2B has shown promise in preventing Aβ-induced synaptic deficits, long-term antagonism may have complex effects on cognitive function.[2] Therefore, careful experimental design and comprehensive behavioral and synaptic analysis are crucial for elucidating the therapeutic viability of targeting this receptor in Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neural Stem Cell Death Mechanisms Induced by Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. netri.com [netri.com]
Application Notes and Protocols for Immunohistochemistry with Tissues Treated with a PD-1 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with a hypothetical small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway, referred to herein as PD-Inhibitor X . The methodologies are designed to enable the assessment of the inhibitor's in-situ effects on target engagement and downstream signaling within the tumor microenvironment. The protocols and data presented are generalized and should be optimized for specific experimental conditions, including tissue type, fixation method, and the primary antibodies used.
Introduction
Programmed Death-1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, expressed on tumor cells and other cells in the tumor microenvironment, leads to the inhibition of T cell proliferation, activation, and cytokine production, thereby allowing tumor cells to evade the host immune response.[1][2] Small molecule inhibitors targeting the PD-1/PD-L1 axis are a promising class of cancer therapeutics.[1][3] Immunohistochemistry is an invaluable tool in the development of these drugs, as it allows for the visualization of target protein expression and the modulation of signaling pathways directly within the tissue context.[4]
These notes provide a comprehensive guide to performing IHC on tissues treated with PD-Inhibitor X, a hypothetical compound designed to disrupt the PD-1/PD-L1 interaction. The protocols will focus on the detection of key biomarkers, including PD-L1 and markers of T cell activation, to assess the pharmacological activity of the compound.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from IHC analysis of xenograft tumor tissues treated with PD-Inhibitor X. Staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is determined. An H-Score (Histoscore) is calculated using the formula: H-Score = ∑ (Intensity × Percentage of Positive Cells) .[5]
Table 1: IHC Analysis of PD-L1 Expression in Tumor Cells
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.5 | 80 ± 12 | 216 ± 45 |
| PD-Inhibitor X (Low Dose) | 2.5 ± 0.6 | 75 ± 15 | 188 ± 48 |
| PD-Inhibitor X (High Dose) | 2.6 ± 0.4 | 78 ± 10 | 203 ± 39 |
Table 2: IHC Analysis of CD8+ T Cell Infiltration in the Tumor Microenvironment
| Treatment Group | Number of CD8+ Cells per mm² (Mean ± SD) |
| Vehicle Control | 150 ± 35 |
| PD-Inhibitor X (Low Dose) | 275 ± 50 |
| PD-Inhibitor X (High Dose) | 450 ± 65 |
Table 3: IHC Analysis of Granzyme B Expression in Infiltrating Lymphocytes
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 1.2 ± 0.4 | 25 ± 8 | 30 ± 12 |
| PD-Inhibitor X (Low Dose) | 2.1 ± 0.5 | 55 ± 10 | 116 ± 28 |
| PD-Inhibitor X (High Dose) | 2.8 ± 0.3 | 85 ± 7 | 238 ± 25 |
Experimental Protocols
This section provides a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections that have been treated with PD-Inhibitor X. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.[5]
Materials
-
Phosphate Buffered Saline (PBS)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)
-
Primary Antibodies (e.g., anti-PD-L1, anti-CD8, anti-Granzyme B)
-
Biotinylated Secondary Antibody
-
Avidin-Biotin Complex (ABC) Reagent
-
3,3'-Diaminobenzidine (DAB) Substrate Kit
-
Hematoxylin (B73222) Counterstain
-
Mounting Medium
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[6]
-
Transfer slides through two changes of 100% ethanol for 10 minutes each.
-
Hydrate slides by sequential 10-minute incubations in 95% and 70% ethanol.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and incubating at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool at room temperature for 30 minutes.
-
Wash sections in distilled water for 5 minutes.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Wash slides twice in distilled water for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.[6]
-
-
Signal Amplification:
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate sections with the ABC reagent for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate sections with the DAB substrate solution until the desired brown color intensity is reached. Monitor under a microscope.[7]
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain sections with hematoxylin for 30 seconds to 1 minute to visualize cell nuclei.[4]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
Visualizations
Signaling Pathway Diagram
Caption: PD-1 signaling pathway and the mechanism of action of PD-Inhibitor X.
Experimental Workflow Diagram
Caption: General workflow for immunohistochemistry of FFPE tissues.
References
- 1. Signaling pathway and dysregulation of PD1 and its ligands in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Unraveling the complexity of PD-L1 assays: a descriptive review of the methodology, scoring, and practical implications [frontiersin.org]
- 4. Immunohistochemistry in the Study of Cancer Biomarkers for Oncology Drug Development | Basicmedical Key [basicmedicalkey.com]
- 5. benchchem.com [benchchem.com]
- 6. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Long-Term Potentiation (LTP) Studies Using Ro 63-1908
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 63-1908 is a potent and highly selective antagonist of the NMDA receptor (NMDAR) subtype containing the GluN2B (formerly NR2B) subunit.[1] With a selectivity of over 20,000-fold for GluN2B-containing receptors compared to GluN2A-containing receptors, Ro 63-1908 serves as a critical pharmacological tool for dissecting the specific roles of GluN2B-mediated neurotransmission in synaptic plasticity, learning, and memory.[1] Long-term potentiation (LTP), a persistent enhancement of synaptic transmission, is a primary cellular correlate of learning and memory. The differential involvement of NMDAR subtypes, particularly GluN2A and GluN2B, in the induction and maintenance of LTP is an area of intense research. These application notes provide a comprehensive overview of the use of Ro 63-1908 in LTP studies, including quantitative data from key experiments, detailed protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Ro 63-1908 on LTP
The following table summarizes the quantitative data from studies investigating the effects of Ro 63-1908 on long-term potentiation.
| Brain Region | Species | Preparation | Ro 63-1908 Concentration/Dose | LTP Induction Protocol | Effect on LTP Magnitude (fEPSP Slope) | Reference |
| Hippocampus (CA1) | Rat | In vivo (freely moving) | 6 mg/kg (i.p.) | High-Frequency Stimulation (HFS): 100 Hz, 100 pulses | No significant effect. LTP was successfully induced in the presence of Ro 63-1908. | [2] |
| Anterior Cingulate Cortex (ACC) | Mouse | In vitro slice | Not specified for Ro 63-1908, but studies with other GluN2B antagonists (e.g., Ro 25-6981) show a reduction in LTP. | Theta Burst Stimulation (TBS) or Spike-Timing Dependent Plasticity (STDP) protocols. | LTP is reduced but not abolished. Co-application of both GluN2A and GluN2B antagonists is required to completely block LTP in the ACC.[3] | [3] |
Note: The available literature with specific quantitative data for Ro 63-1908's effect on LTP is limited. The contrasting findings between the hippocampus and the anterior cingulate cortex highlight the region-specific roles of GluN2B-containing NMDARs in synaptic plasticity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NMDA Receptor Subtypes in LTP
The following diagram illustrates the differential contribution of GluN2A and GluN2B subunits of the NMDA receptor to the induction of long-term potentiation. Ro 63-1908 selectively blocks the pathway initiated by the activation of GluN2B-containing NMDA receptors.
Caption: Differential signaling of GluN2A and GluN2B in LTP and the inhibitory action of Ro 63-1908.
Experimental Workflow for In Vivo LTP Recording in Freely Moving Rats
This diagram outlines the key steps for performing an in vivo electrophysiology experiment to assess the effect of Ro 63-1908 on LTP in freely moving rats.
Caption: Workflow for in vivo LTP studies with Ro 63-1908 in freely moving rats.
Experimental Protocols
In Vivo Electrophysiology in Freely Moving Rats
This protocol is adapted from studies investigating NMDAR subtype contributions to synaptic plasticity in the hippocampus of awake, behaving animals.
a. Animal Model:
-
Adult male Sprague-Dawley rats (300-400 g).
b. Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant a bipolar stimulating electrode in the Schaffer collateral pathway of the hippocampus.
-
Implant a monopolar recording electrode in the stratum radiatum of the CA1 region of the hippocampus.
-
Implant a reference electrode in the contralateral cortex.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
c. Electrophysiological Recording:
-
Habituate the rat to the recording chamber.
-
Connect the implanted electrodes to the recording system.
-
Deliver single test pulses to the Schaffer collaterals to evoke field excitatory postsynaptic potentials (fEPSPs) in CA1.
-
Establish a stable baseline recording of fEPSP slopes for at least 30 minutes. The stimulation intensity should be set to elicit 50% of the maximal fEPSP response.
-
Administer Ro 63-1908 (e.g., 6 mg/kg, i.p.) or vehicle.
-
Continue baseline recording for 30 minutes post-injection to ensure the drug does not affect basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).
-
Record fEPSPs for at least 1-2 hours post-HFS to monitor the induction and maintenance of LTP.
d. Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the pre-HFS baseline average.
-
Compare the magnitude of LTP (e.g., the average normalized fEPSP slope from 50-60 minutes post-HFS) between the Ro 63-1908 and vehicle-treated groups using appropriate statistical tests.
In Vitro Hippocampal Slice Electrophysiology
This protocol provides a general framework for studying LTP in acute hippocampal slices.
a. Slice Preparation:
-
Anesthetize a rodent (rat or mouse) and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Isolate the hippocampi and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
b. Electrophysiological Recording:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the CA1 stratum radiatum.
-
Record baseline fEPSPs for at least 20-30 minutes.
-
Bath apply Ro 63-1908 at the desired concentration (e.g., 10 µM) for a pre-incubation period of 20-30 minutes.
-
Induce LTP using an appropriate protocol, such as theta-burst stimulation (TBS) or HFS.
-
Record fEPSPs for at least 60 minutes post-induction.
c. Data Analysis:
-
Similar to the in vivo protocol, normalize fEPSP slopes to the baseline and compare the magnitude of LTP between control and Ro 63-1908 treated slices.
Conclusion
Ro 63-1908 is an invaluable tool for elucidating the nuanced roles of GluN2B-containing NMDA receptors in long-term potentiation. The experimental evidence to date suggests a region-specific function, with a less prominent role in hippocampal CA1 LTP compared to LTP in the anterior cingulate cortex. The provided protocols and diagrams offer a foundation for researchers to design and execute rigorous experiments to further explore the contribution of GluN2B-mediated signaling in synaptic plasticity and its implications for cognitive function and neurological disorders. Further research is warranted to establish a more comprehensive dose-response profile of Ro 63-1908 on LTP across different brain regions and using various induction paradigms.
References
- 1. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term potentiation in the anterior cingulate cortex and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Co 101244 Hydrochloride: A Guide to Stability and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and appropriate storage conditions for Co 101244 hydrochloride. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the validity of experimental results.
Storage Conditions Summary
Proper storage of this compound is critical for its long-term stability. Recommendations for both the solid compound and prepared stock solutions vary, underscoring the importance of consulting the supplier-specific certificate of analysis.
| Form | Temperature | Duration | Additional Notes |
| Solid | +4°C | Short-term (days to weeks) | Store in a dry, dark environment.[1] |
| -20°C | Long-term (months to years) | Stated stability of ≥ 4 years and > 2 years if stored properly.[1][2] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles. Store sealed and away from moisture.[3] |
| -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. Store sealed and away from moisture.[3] |
Experimental Protocols: Preparing Stock Solutions
To ensure the accuracy and reproducibility of your experiments, follow these steps when preparing stock solutions of this compound:
-
Solvent Selection: this compound exhibits varying solubility in different solvents. Choose a solvent appropriate for your experimental design.
-
Preparation of Stock Solution:
-
Begin by preparing a clear stock solution using an appropriate solvent.
-
If necessary for your final application, co-solvents can be sequentially added to the clear stock solution.[3]
-
-
Aliquoting and Storage:
Troubleshooting and FAQs
This section addresses common questions and potential issues that researchers may encounter when working with this compound.
Q1: I've seen conflicting storage temperature recommendations for solid this compound (+4°C vs. -20°C). Which one is correct?
A1: Different suppliers may provide slightly different storage recommendations based on their own stability testing. For short-term storage (days to weeks), +4°C in a dry, dark place is acceptable.[1] However, for long-term storage (months to years), -20°C is the most consistently recommended temperature to ensure maximum stability.[1][2] Always refer to the Certificate of Analysis provided by your specific supplier for their validated storage conditions.
Q2: My this compound solution appears cloudy. What should I do?
A2: Cloudiness in the solution may indicate that the compound has precipitated out of the solvent, which can happen if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution and vortex to see if the compound redissolves. If it remains cloudy, it is best to prepare a fresh solution. Ensure you are using an appropriate solvent and not exceeding the maximum recommended concentration.
Q3: Can I store my stock solution at +4°C?
A3: It is not recommended to store stock solutions of this compound at +4°C for any significant length of time, as this can lead to degradation. For optimal stability, stock solutions should be stored at -20°C or -80°C.[3]
Q4: How many times can I freeze and thaw my stock solution?
A4: To maintain the integrity of the compound, repeated freeze-thaw cycles should be avoided.[3] It is best practice to aliquot your stock solution into single-use volumes immediately after preparation.
Workflow for Storage and Handling of this compound
Caption: Workflow for proper storage and handling of this compound.
References
Optimizing Ro 63-1908 concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ro 63-1908 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Ro 63-1908 and what is its primary mechanism of action?
Ro 63-1908 is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1] Its mechanism of action is activity-dependent, meaning it more effectively blocks the receptor when it is activated by an agonist like glutamate (B1630785).[1] This selectivity for the NR2B subunit makes it a valuable tool for investigating the specific roles of these receptor subtypes in various physiological and pathological processes.
Q2: What is the recommended starting concentration range for Ro 63-1908 in in vitro assays?
The optimal concentration of Ro 63-1908 will vary depending on the specific assay and cell type. Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. For specific applications, refer to the table below for IC50 values in different experimental systems.
Q3: How should I prepare and store stock solutions of Ro 63-1908?
For the hydrochloride salt of Ro 63-1908 (often available as Co 101244 hydrochloride), stock solutions can be prepared in water or DMSO. One study reports dissolving the compound in 5% Tween 80 in saline for in vivo use, which may also be adaptable for in vitro preparations to aid solubility. It is recommended to store stock solutions at 4°C for several months. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of Ro 63-1908?
Ro 63-1908 exhibits high selectivity for the NR2B subunit of the NMDA receptor, with a reported selectivity of over 20,000-fold for NR2B over NR2A subunits.[1] At concentrations typically used for in vitro assays (in the nanomolar to low micromolar range), significant off-target effects are not widely reported. However, as with any pharmacological agent, it is crucial to include appropriate controls to rule out potential non-specific effects in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Ro 63-1908 in cell culture medium | - Low solubility of the freebase form: The hydrochloride salt is more soluble. - High concentration: Exceeding the solubility limit in the final assay medium. - Interaction with media components: Certain salts or proteins in the medium may cause precipitation. | - Ensure you are using a highly soluble salt form (e.g., hydrochloride). - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO or water) and then dilute it to the final working concentration in your culture medium. Perform a serial dilution. - Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. If observed, try a lower concentration or the addition of a small amount of a solubilizing agent like Tween 80 (ensure to have a vehicle control). |
| Observed cytotoxicity or a decrease in cell viability | - High concentration of Ro 63-1908: Although generally well-tolerated at effective concentrations, very high concentrations may induce cytotoxicity. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) in the final culture volume can be toxic to cells. - Off-target effects: While highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay. - Ensure the final concentration of the solvent in your cell culture is low (typically ≤0.1% for DMSO). Always include a vehicle control with the same solvent concentration as your highest Ro 63-1908 concentration. - Use the lowest effective concentration of Ro 63-1908 as determined by your dose-response experiments. |
| Inconsistent or no observable effect of Ro 63-1908 | - Incorrect concentration: The concentration used may be too low to effectively block the NR2B receptors in your system. - Degradation of the compound: Improper storage or handling of the stock solution. - Low or no expression of NR2B subunits: The cell line or primary culture you are using may not express the NR2B subunit at a sufficient level. - Activity-dependent nature of the block: The NMDA receptors may not be sufficiently activated in your assay conditions. | - Titrate the concentration of Ro 63-1908 to find the optimal working concentration. - Prepare fresh stock solutions and store them properly. Avoid multiple freeze-thaw cycles. - Verify the expression of the NR2B subunit in your cells using techniques such as Western blotting, qPCR, or immunocytochemistry. - Ensure that your assay includes an NMDA receptor agonist (e.g., glutamate or NMDA) to stimulate receptor activity, allowing for the activity-dependent block by Ro 63-1908. |
Data Presentation
Table 1: In Vitro Efficacy of Ro 63-1908
| Assay Type | System | Target | IC50 | Reference |
| Radioligand Binding | Rat brain membranes | High-affinity site ([3H]dizocilpine) | 0.002 µM | [1] |
| Radioligand Binding | Rat brain membranes | Low-affinity site ([3H]dizocilpine) | 97 µM | [1] |
| Electrophysiology | Recombinant receptors in Xenopus oocytes | NR1C + NR2B subunits | 0.003 µM | [1] |
| Electrophysiology | Recombinant receptors in Xenopus oocytes | NR1C + NR2A subunits | >100 µM | [1] |
| Neuroprotection | Cortical neurons | Glutamate-induced toxicity | 0.68 µM | [1] |
| Neuroprotection | Cortical neurons | Oxygen/glucose deprivation-induced toxicity | 0.06 µM | [1] |
Experimental Protocols
Protocol 1: Neuroprotection Assay using Lactate Dehydrogenase (LDH) Release
This protocol is designed to assess the neuroprotective effects of Ro 63-1908 against NMDA-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons cultured in 24-well plates
-
Ro 63-1908
-
NMDA
-
Neurobasal medium
-
B-27 supplement
-
Glutamax
-
Penicillin-Streptomycin
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Culture: Plate primary cortical neurons in 24-well plates at a suitable density and culture for 10-14 days to allow for mature synaptic connections to form.
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of Ro 63-1908 in DMSO.
-
Prepare a 10 mM stock solution of NMDA in sterile water.
-
On the day of the experiment, prepare serial dilutions of Ro 63-1908 and a working solution of NMDA in pre-warmed Neurobasal medium.
-
-
Treatment:
-
Gently remove half of the culture medium from each well.
-
Add the prepared Ro 63-1908 solutions to the respective wells to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells with Ro 63-1908 for 30 minutes at 37°C.
-
Add NMDA to the wells to a final concentration of 100 µM to induce excitotoxicity. For the negative control wells, add an equivalent volume of medium.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
-
LDH Assay:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (NMDA alone) and negative control (medium alone).
-
Plot the percentage of neuroprotection as a function of Ro 63-1908 concentration to determine the EC50.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to measure the inhibitory effect of Ro 63-1908 on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) expressing NMDA receptors
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)
-
NMDA and glycine (B1666218)
-
Ro 63-1908
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Bicuculline (B1666979) to block GABAA receptors
Procedure:
-
Preparation:
-
Prepare external and internal solutions and filter-sterilize.
-
Prepare stock solutions of NMDA, glycine, Ro 63-1908, TTX, and bicuculline.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
-
Recording:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution containing TTX (1 µM) and bicuculline (10 µM).
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
-
Application of Compounds:
-
Establish a baseline recording of NMDA receptor-mediated currents by applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 2-5 seconds).
-
Wash the cell with the external solution until the current returns to baseline.
-
Perfuse the cell with a solution containing the desired concentration of Ro 63-1908 for 2-5 minutes.
-
Co-apply NMDA/glycine and Ro 63-1908 and record the current.
-
Repeat this process for a range of Ro 63-1908 concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of Ro 63-1908.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the Ro 63-1908 concentration and fit the data to a suitable equation to determine the IC50.
-
Mandatory Visualizations
Caption: NMDA Receptor Signaling and Ro 63-1908 Inhibition.
Caption: Workflow for a Neuroprotection Assay.
References
Preventing off-target effects of Co 101244 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Co 101244 hydrochloride, a potent and selective antagonist of GluN2B-containing NMDA receptors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and interpret potential off-target effects in your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions as a non-competitive antagonist, meaning it does not compete with glutamate (B1630785) or glycine (B1666218) for their binding sites.[3] Its high selectivity for GluN2B-containing receptors makes it a valuable tool for studying the specific roles of this subunit in neurological processes.[1][2]
Q2: What are the known selectivity and potency of this compound?
A2: this compound exhibits high selectivity for GluN2B-containing NMDA receptors over other NMDA receptor subunits. The IC₅₀ values demonstrate this selectivity profile. For a detailed breakdown of its potency against different NMDA receptor subunit combinations, please refer to the data table below. One study highlighted that Ro 63-1908 (an alternative name for this compound) demonstrated over 20,000-fold selectivity for receptors expressing NR1C + NR2B subunits versus those with NR1C + NR2A subunits.[4]
Q3: What are potential off-target effects of this compound?
A3: While this compound is highly selective, it is crucial to consider potential off-target effects, especially at higher concentrations. Although a comprehensive screening panel for this specific compound is not publicly available, information from structurally similar compounds can be informative. For instance, the parent compound of many GluN2B antagonists, ifenprodil, has known off-target effects on α1-adrenergic and sigma receptors.[5] Another GluN2B antagonist, Ro25-6981, has been suggested to have potential impacts on monoamine neurotransmission.[6] Therefore, it is prudent to consider these as potential, though unconfirmed, off-target interaction sites for this compound.
Q4: How can I distinguish between on-target and off-target effects in my experiment?
A4: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. An observed phenotype could be a result of the intended inhibition of GluN2B, a downstream consequence of that inhibition, or an entirely separate off-target interaction. For example, since GluN2B is involved in regulating synaptic plasticity, changes in long-term potentiation (LTP) or long-term depression (LTD) are likely on-target effects.[7] Conversely, if a phenotype persists after genetic knockout of the GluN2B subunit, it is likely an off-target effect. The troubleshooting guides below provide detailed experimental strategies to address this.
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Receptor Subunit Combination | IC₅₀ (µM) |
| GluN1A/2B (NR1A/2B) | 0.043 |
| GluN1A/2A (NR1A/2A) | > 100 |
| GluN1A/2C (NR1A/2C) | > 100 |
| Data sourced from multiple suppliers and publications.[1][2][8] |
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular or physiological effect that is not readily explained by the known functions of GluN2B.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected phenotypes.
Detailed Steps:
-
Concentration-Response Curve: Determine the lowest effective concentration of this compound for your intended on-target effect. Unexpected phenotypes occurring only at high concentrations are more likely to be off-target.
-
Orthogonal Validation: Use a structurally unrelated GluN2B antagonist (e.g., ifenprodil, Ro 25-6981). If the same phenotype is observed, it is more likely to be an on-target effect.[5][9]
-
Genetic Validation: The gold standard for confirming an on-target effect is to use CRISPR/Cas9 or shRNA to reduce or eliminate the expression of the GluN2B subunit. If the phenotype is replicated in the knockout/knockdown cells, it confirms the effect is mediated by GluN2B.[10]
Issue 2: Results are Inconsistent or Not Reproducible
Your experimental results with this compound vary between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Detailed Steps:
-
Compound Integrity: Ensure this compound is stored correctly (at +4°C for solid, -20°C or -80°C for stock solutions) and has not undergone multiple freeze-thaw cycles.[11]
-
Solubility: Confirm that the compound is fully dissolved in your experimental buffer. This compound has good solubility in water and DMSO.[2]
-
Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to GluN2B in your specific cellular context. A lack of target engagement would explain inconsistent results.[12][13]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to the GluN2B protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to be used in the experiment. Treat the cells with either this compound at various concentrations or a vehicle control for a specified duration (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells through freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble GluN2B protein using Western blotting with a validated anti-GluN2B antibody.
-
Data Analysis: Plot the amount of soluble GluN2B as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13]
CRISPR/Cas9-Mediated Knockout for Target Validation
Objective: To determine if the genetic removal of the GluN2B subunit (gene name: GRIN2B) recapitulates the phenotype observed with this compound treatment.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the GRIN2B gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into your cell line of interest. If the vector contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones through limiting dilution or FACS.
-
Knockout Validation: Expand the clones and validate the knockout of the GluN2B protein by Western blot and sequencing of the target locus.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype is the same, it is a confirmed on-target effect.[10]
Signaling Pathways
Caption: On-target signaling of this compound.
References
- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Gill R et al. (2002), Pharmacological characterization of Ro 63-1908 ... - Paper [echinobase.org]
- 5. benchchem.com [benchchem.com]
- 6. GluN2B Antagonism Affects Interneurons and Leads to Immediate and Persistent Changes in Synaptic Plasticity, Oscillations, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in GluN2B-Containing NMDA Receptors Result in Distinct Long-Term Plasticity at Ipsilateral versus Contralateral Cortico-Striatal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting Inconsistent Results with PD 173074: A Technical Support Guide
Researchers and drug development professionals utilizing the potent FGFR1 and FGFR3 inhibitor, PD 173074, may occasionally encounter inconsistent experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PD 173074?
PD 173074 is a selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1] It functions by binding to the ATP-binding pocket of the receptor's tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately affects cellular processes such as proliferation, differentiation, and angiogenesis.[1]
Q2: What are the recommended solvent and storage conditions for PD 173074?
PD 173074 is soluble in DMSO and ethanol, with a recommended maximum concentration of 100 mM in both solvents.[1] For long-term storage, the solid compound should be kept at +4°C.[1] Stock solutions in DMSO can be stored at -20°C or -80°C. To maintain compound integrity, it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Q3: I am observing unexpected anti-angiogenic effects in my experiment. What could be the cause?
While PD 173074 is highly selective for FGFR1 and FGFR3, it also exhibits off-target activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The IC50 value for VEGFR2 inhibition is approximately 100 nM. Therefore, at higher concentrations, PD 173074 can directly inhibit VEGF-induced signaling, leading to anti-angiogenic effects.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Problem: High variability in IC50 values or unexpected cell death in control groups.
| Possible Cause | Troubleshooting Recommendation |
| Compound Precipitation: PD 173074 has poor aqueous solubility and may precipitate in culture medium, leading to inconsistent effective concentrations. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure a homogenous cell suspension during plating. |
| Assay Interference: The chemical properties of PD 173074 might interfere with the reagents used in certain viability assays (e.g., MTT reduction). | Consider using a different viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®), which may be less prone to compound interference. |
| Cell Line Specificity: The expression levels of FGFRs can vary between cell lines, influencing their sensitivity to PD 173074. | Characterize the FGFR expression profile of your cell line. Be aware that published IC50 values are often cell-line specific. |
Unexpected Western Blot Results
Problem: Weak or no inhibition of FGFR phosphorylation, or inconsistent downstream signaling effects.
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Inhibitor Concentration or Incubation Time: The effective concentration and treatment duration can vary depending on the cell type and experimental conditions. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of PD 173074 for your specific cell line and target. |
| Ligand Stimulation: The inhibitory effect of PD 173074 is best observed in the presence of an FGFR ligand (e.g., bFGF) that stimulates receptor phosphorylation. | Ensure that you are stimulating the cells with an appropriate FGF ligand before or during PD 173074 treatment to assess the inhibition of phosphorylation. |
| Antibody Issues: The primary antibody may not be specific or sensitive enough to detect the phosphorylated form of the target protein. | Use a well-validated phospho-specific antibody. Include appropriate positive and negative controls to verify antibody performance. |
| Compensatory Signaling Pathways: Cells may activate alternative signaling pathways to compensate for FGFR inhibition, leading to unexpected downstream effects. | Investigate the activation of other receptor tyrosine kinases or signaling molecules that might be compensating for the FGFR blockade. |
Inconsistent Outcomes in Stem Cell Differentiation
Problem: Variable efficiency in maintaining pluripotency or directing differentiation.
| Possible Cause | Troubleshooting Recommendation |
| Basal Media Composition: The presence of FGFs in the basal medium or serum can interfere with the effects of PD 173074. | Use a defined, serum-free medium with known concentrations of growth factors. Ensure the basal medium does not contain FGFs that could compete with the inhibitor. |
| Timing of Inhibition: The temporal window for effective FGFR inhibition during differentiation is often narrow and critical. | Optimize the timing and duration of PD 173074 treatment at different stages of your differentiation protocol. |
| Cell Line Variability: Different pluripotent stem cell lines can exhibit varied responses to the same differentiation cues. | Characterize the baseline signaling pathways and FGFR expression in your specific cell line. Be prepared to adjust inhibitor concentrations and timing accordingly. |
| Off-target effects on other signaling pathways: PD 173074 can have off-target effects that may influence differentiation outcomes. | Consider the potential impact of VEGFR2 inhibition and other off-target activities on your specific differentiation protocol. Titrate the concentration of PD 173074 to the lowest effective dose to minimize off-target effects. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of PD 173074 against various kinases.
| Kinase Target | IC50 (nM) | Notes |
| FGFR1 | 21.5[1] | Primary Target |
| FGFR3 | 5[1] | Primary Target |
| VEGFR2 | ~100[1] | Significant Off-Target |
| PDGFR | 17600[1] | Low Activity |
| c-Src | 19800[1] | Low Activity |
| EGFR | >50000[1] | Negligible Activity |
| InsR | >50000[1] | Negligible Activity |
| MEK | >50000[1] | Negligible Activity |
| PKC | >50000[1] | Negligible Activity |
Experimental Protocols & Methodologies
General Protocol for Assessing FGFR Phosphorylation by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with varying concentrations of PD 173074 (or vehicle control) for 1-2 hours. Stimulate the cells with a suitable FGF ligand (e.g., 20 ng/mL bFGF) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FGFR overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Normalize the phospho-FGFR signal to total FGFR or a loading control like GAPDH.
Signaling Pathway and Experimental Workflow Diagrams
References
Co 101244 hydrochloride toxicity and side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Co 101244 hydrochloride in animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by the synonyms PD 174494 and Ro 63-1908, is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Its primary mechanism of action is the inhibition of NMDA receptors containing the GluN2B subunit, which are involved in excitatory synaptic transmission. This selectivity is demonstrated by its high potency for GluN1A/2B receptors (IC50 = 0.043 µM) compared to GluN1A/2A and GluN1A/2C receptors (IC50 > 100 µM).
Q2: What are the potential therapeutic applications of this compound based on animal studies?
Based on preclinical studies, this compound has shown potential as a neuroprotective agent. It has demonstrated efficacy in animal models of permanent focal ischemia, reducing cortical damage.[2] Additionally, it exhibits anticonvulsant properties, as shown in sound-induced seizure models in DBA/2 mice and against NMDA-induced seizures.[2]
Q3: What are the known side effects of this compound in animal models?
Detailed public data on the comprehensive toxicity profile of this compound is limited. However, one key study reported a lack of adverse cardiovascular or central nervous system (CNS) side effects at a neuroprotective plasma concentration of 450 ng/ml in a model of focal ischemia.[2] Furthermore, at doses providing full anticonvulsant effects in mice, no motor deficits were observed in the Rotarod test.[2] As a member of the NMDA receptor antagonist class, researchers should be aware of potential class-wide behavioral effects, which can include hyperlocomotion and deficits in social interaction and cognitive tasks in rodents.[3][4][5][6]
Q4: How should I prepare this compound for in vivo administration?
This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM). For in vivo experiments, it is recommended to prepare fresh solutions daily. One suggested vehicle for subcutaneous administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL.[7]
Troubleshooting Guide
Problem: I am observing unexpected behavioral changes in my animal models after administering this compound.
-
Possible Cause: The observed behaviors may be dose-dependent or related to the specific animal model and behavioral paradigm being used. NMDA receptor antagonists as a class are known to induce behavioral alterations.[3][4][5][6]
-
Troubleshooting Steps:
-
Review Dosage: Ensure the administered dose is within the reported effective range for the desired pharmacological effect and below any known thresholds for adverse effects.
-
Control Groups: Include appropriate vehicle-only control groups to differentiate compound-specific effects from procedural stress or other experimental variables.
-
Behavioral Monitoring: Systematically score and quantify the observed behaviors. Compare these with known behavioral effects of NMDA receptor antagonists.
-
Dose-Response Curve: If feasible, perform a dose-response study to characterize the behavioral effects at different concentrations of this compound.
-
Problem: My results are inconsistent across experiments.
-
Possible Cause: Inconsistency can arise from variations in drug preparation, administration, or experimental conditions.
-
Troubleshooting Steps:
-
Standardize Drug Preparation: Always prepare fresh solutions of this compound for each experiment. Ensure complete dissolution and use a consistent vehicle.
-
Consistent Administration: Maintain a consistent route and timing of administration relative to the experimental endpoint.
-
Control Environmental Factors: Ensure that environmental conditions such as lighting, noise, and handling are consistent across all experimental groups and cohorts.
-
Animal Health: Monitor the health and well-being of the animals, as underlying health issues can affect their response to the compound.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor Subunit Combination | IC50 (µM) |
| GluN1A/2B | 0.043 |
| GluN1A/2A | > 100 |
| GluN1A/2C | > 100 |
Data sourced from Tocris Bioscience product information.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Efficacy Endpoint | Effective Dose (ED50) or Concentration | Route of Administration | Reference |
| DBA/2 Mice | Anticonvulsant (sound-induced seizures) | 4.5 mg/kg | i.p. | [2] |
| Mice | Anticonvulsant (NMDA-induced seizures) | 2.31 mg/kg | i.v. | [2] |
| Rat Model | Neuroprotection (permanent focal ischemia) | 450 ng/ml (plasma concentration) | Not specified | [2] |
Experimental Protocols
Maximal Electroshock (MES) Assay for Anticonvulsant Activity
-
Animal Model: Male CF-1 mice.
-
Drug Preparation and Administration: this compound is dissolved in a suitable vehicle and administered intravenously (i.v.).
-
Procedure:
-
Administer this compound or vehicle to the mice.
-
At a predetermined time post-administration (e.g., 15 minutes), induce a seizure by delivering a maximal electroshock stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
The percentage of animals protected from the tonic extensor seizure is determined for each dose group.
-
Calculate the ED50 value, which is the dose that protects 50% of the animals from the seizure.
-
-
Reference: This is a generalized protocol based on the methods described in the original discovery paper for a related compound.[1]
Rotarod Test for Motor Coordination
-
Animal Model: Mice.
-
Drug Preparation and Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).
-
Procedure:
-
Prior to drug administration, train the mice to stay on a rotating rod (rotarod) at a constant speed (e.g., 10 rpm).
-
Administer this compound or vehicle.
-
At specified time points after administration (e.g., 30 minutes), place the mice back on the rotarod.
-
Record the latency to fall from the rotarod for each mouse, up to a maximum cutoff time (e.g., 120 seconds).
-
Compare the performance of the drug-treated group to the vehicle-treated group to assess for any motor impairment.
-
-
Reference: This protocol is based on the study by Gill et al. (2002).[2]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the N-Methyl-D-Aspartate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discordant behavioral effects of psychotomimetic drugs in mice with altered NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Interpreting unexpected data from Co 101244 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Co 101244 hydrochloride (also known as PD 174494 or Ro 63-1908). The information is designed to help interpret unexpected data and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the NMDA receptor, specifically targeting subtypes that contain the GluN2B (formerly NR2B) subunit.[1] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[2] For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: Can the vehicle used to dissolve this compound affect experimental outcomes?
Yes, the vehicle can have significant effects, especially when using co-solvents for in vivo studies. DMSO, a common solvent, has been shown to independently affect NMDA and AMPA receptor currents, typically at concentrations of 0.5-1.5% and higher.[4][5][6][7] It is crucial to keep the final concentration of DMSO as low as possible and to include a vehicle-only control group in all experiments. Other components of in vivo formulations, such as PEG300 and Tween-80, may also have biological effects and should be controlled for.
Troubleshooting Guide for Unexpected Experimental Data
This guide addresses common issues that may arise during experiments with this compound, leading to unexpected results.
Issue 1: Lower than Expected Efficacy or Lack of Effect
Possible Causes & Troubleshooting Steps:
-
Precipitation of the Compound:
-
Observation: You may observe a precipitate in your stock solution or experimental buffer.
-
Troubleshooting:
-
Ensure the concentration does not exceed the solubility limit in your chosen solvent.
-
For in vivo preparations, if precipitation occurs, gentle heating and/or sonication can aid dissolution.[3]
-
Prepare fresh working solutions for each experiment.
-
-
-
Chemical Instability:
-
Inappropriate Experimental Model:
-
Observation: The compound is ineffective in your specific cell line or animal model.
-
Troubleshooting:
-
Confirm the expression of GluN2B-containing NMDA receptors in your experimental system. The expression of GluN2B subunits can be developmentally regulated and vary between different brain regions and cell types.
-
Consider the genetic background of your animal model. For example, the effects of Ro 63-1908 (an alternative name for Co 101244) were dramatically different in mice lacking the NR2A subunit.[9]
-
-
Issue 2: High Variability in Experimental Results
Possible Causes & Troubleshooting Steps:
-
Inconsistent Drug Preparation:
-
Observation: Large error bars or inconsistent results between experimental days.
-
Troubleshooting:
-
Use a standardized protocol for preparing solutions.
-
Ensure complete dissolution of the compound before each experiment.
-
-
-
Dependence on Experimental Paradigm:
-
Observation: The effect of the compound changes with slight modifications to the experimental protocol.
-
Troubleshooting:
-
Be aware that the effects of GluN2B antagonists can be highly dependent on the experimental design, such as the schedule of reinforcement in behavioral studies.[10]
-
Maintain a consistent and well-defined experimental protocol.
-
-
Issue 3: Off-Target or Unexpected Biological Effects
Possible Causes & Troubleshooting Steps:
-
Vehicle Effects:
-
Observation: The vehicle control group shows an unexpected biological response.
-
Troubleshooting:
-
As mentioned in the FAQs, DMSO can modulate glutamate (B1630785) receptor activity.[4][5][6][7] Test the effects of the vehicle alone to understand its contribution to the observed results.
-
-
-
Non-Specific Binding:
-
Observation: Effects are observed that cannot be attributed to GluN2B antagonism.
-
Troubleshooting:
-
While Co 101244 is highly selective for GluN2B over other NMDA receptor subunits, a comprehensive off-target profile is not publicly available.
-
Consider that related compounds have shown affinity for other receptors, such as adrenergic and serotonergic receptors.
-
To confirm that the observed effect is mediated by GluN2B, try to rescue the phenotype by overexpressing a GluN2B construct or use a structurally different GluN2B antagonist as a control.
-
-
-
Paradoxical Effects:
-
Observation: The compound produces an effect opposite to what is expected (e.g., increased neuronal excitability).
-
Troubleshooting:
-
Consider the complex roles of GluN2B-containing receptors. For instance, NR2A and NR2B subunits can have opposing roles in neuronal apoptosis. The net effect of blocking GluN2B may depend on the balance of activity between different NMDA receptor subtypes in your system.
-
In some behavioral tasks, Ro 63-1908 has been shown to impair response inhibition, which could be misinterpreted as a general increase in activity.[9]
-
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subunit Combination | IC50 (µM) |
| GluN1A/GluN2B | 0.043 |
| GluN1A/GluN2A | > 100 |
| GluN1A/GluN2C | > 100 |
Data sourced from Tocris Bioscience and R&D Systems.[1]
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 100 mM (37.79 mg/mL) |
| DMSO | 50 mM (18.9 mg/mL) |
| Ethanol | ≥ 10 mg/mL |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) |
Data compiled from various suppliers.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.78 mg of this compound (MW: 377.91 g/mol ).
-
Dissolution: Add 1 mL of high-purity DMSO to the solid compound.
-
Mixing: Vortex or gently agitate until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for up to 1 month or -80°C for up to 6 months.[3]
Protocol 2: In Vivo Formulation (Example)
This protocol is an example and may require optimization for your specific animal model and administration route.
-
Prepare a concentrated stock solution in DMSO.
-
Sequentially add co-solvents. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mixing: Ensure the solution is clear and homogenous. If precipitation occurs, gentle warming or sonication may be used.[3]
-
Administration: It is recommended to prepare this working solution fresh on the day of use.
Note: Always include a vehicle control group that receives the same formulation without this compound.
Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: Logical workflow for troubleshooting unexpected data in Co 101244 HCl experiments.
References
- 1. bio-techne.com [bio-techne.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the NR2B-selective NMDA receptor antagonist Ro 63-1908 on rodent behaviour: evidence for an involvement of NR2B NMDA receptors in response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Technical Support Center: Minimizing Variability in Experiments with PD 174494
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and achieving reproducible results in experiments utilizing the Src family kinase inhibitor, PD 174494.
Frequently Asked Questions (FAQs)
Q1: What is PD 174494 and what is its primary mechanism of action?
PD 174494 is a small molecule inhibitor that primarily targets the Src family of non-receptor tyrosine kinases. These kinases are crucial components of various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1] By binding to the ATP-binding site of Src kinases, PD 174494 prevents the phosphorylation of downstream substrates, thereby inhibiting these signaling cascades.[1]
Q2: What are the most common sources of variability when working with PD 174494?
The most common sources of variability in experiments with PD 174494, and kinase inhibitors in general, can be categorized as compound-related, assay-related, or general experimental errors. These include issues with compound solubility and stability, inconsistent inhibitor concentrations, cell health and passage number, and off-target effects.
Q3: How should I prepare and store PD 174494 stock solutions?
To ensure consistency, it is critical to prepare and store PD 174494 stock solutions properly. It is recommended to dissolve PD 174494 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q4: What is the recommended starting concentration for my experiments?
The optimal concentration of PD 174494 is highly dependent on the specific cell line and experimental assay. A good starting point for in vitro cellular assays is to perform a dose-response experiment with a wide concentration range, for example, from 0.01 µM to 10 µM. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q5: How can I be sure that the observed effects are due to the inhibition of Src and not off-target effects?
Distinguishing between on-target and off-target effects is a critical aspect of working with any kinase inhibitor. To validate that the observed phenotype is due to Src inhibition, consider the following approaches:
-
siRNA/shRNA or CRISPR/Cas9-mediated knockdown/knockout: Reducing the expression of Src using genetic tools should mimic the phenotype observed with PD 174494 treatment.
-
Rescue experiments: In a system where Src has been knocked down or out, re-introducing a version of Src that is resistant to PD 174494 should reverse the observed phenotype.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
| Potential Cause | Troubleshooting Step |
| Compound Insolubility | Visually inspect the diluted working solution for any precipitation. If precipitation is observed, try preparing a fresh dilution from the stock. Consider lowering the final concentration or performing a serial dilution in the culture medium. Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity.[2][3] |
| Compound Instability | Prepare fresh working solutions for each experiment. Avoid storing diluted solutions for extended periods. The stability of the compound in your specific cell culture medium can be tested by incubating it for different durations and then assessing its activity. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Low Target Expression | Confirm the expression level of active (phosphorylated) Src kinase in your cell line using Western blotting. If the expression is low, consider using a different cell line with higher endogenous Src activity or a system where Src is overexpressed. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure that pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent cell passage number for all experiments, as cellular responses can change with prolonged culturing. |
| Edge Effects | Avoid using the outer wells of microplates, as they are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and a humidified incubator. |
Issue 3: High Levels of Cell Death or Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Concentration Too High | The concentration of PD 174494 may be in the cytotoxic range for your cells. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range and use concentrations below this threshold for your functional assays. |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) may be too high. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%, ideally <0.1%). Include a vehicle-only control in all experiments.[2][3] |
Data Presentation
Table 1: Representative IC50 Values for PD 174494
| Kinase Target | IC50 (nM) | Cell Line | Assay Type |
| c-Src | Data not available | - | Biochemical |
| Fyn | Data not available | - | Biochemical |
| Yes | Data not available | - | Biochemical |
| Lck | Data not available | - | Biochemical |
| Off-Target Kinase 1 | Data not available | - | Biochemical |
| Off-Target Kinase 2 | Data not available | - | Biochemical |
Table 2: Recommended Starting Concentrations for Common Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range (µM) |
| Cell Viability (e.g., MTT, CellTiter-Glo®) | 0.01 - 20 |
| Western Blot (Phospho-Src inhibition) | 0.1 - 10 |
| Cell Migration/Invasion Assay | 0.05 - 5 |
| Angiogenesis Assay | 0.05 - 5 |
Experimental Protocols
Protocol 1: Western Blot for Assessing Src Kinase Inhibition
This protocol outlines a general procedure for determining the inhibitory effect of PD 174494 on Src kinase activity by measuring the phosphorylation status of Src or its downstream targets.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PD 174494 concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][5][6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4][5][6]
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., p-Src Tyr416) and total Src overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol provides a method to assess the effect of PD 174494 on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PD 174494 in complete medium from the stock solution.
-
Add the diluted compound to the wells, ensuring a final volume of 200 µL per well. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of PD 174494.
Caption: General experimental workflow for testing the effects of PD 174494.
Caption: A logical troubleshooting workflow for addressing experimental variability.
References
Best practices for preparing Co 101244 hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling Co 101244 hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] It has demonstrated neuroprotective effects in both in vitro and in vivo studies.[1][2][3][4] The compound is also known by the synonyms PD 174494 and Ro 63-1908.[3][4][5]
What are the primary solvents for dissolving this compound?
This compound is soluble in water and DMSO.[1][2][3][6] It is also soluble in ethanol (B145695) and sparingly soluble in PBS (pH 7.2).[5]
How should I store the solid compound and prepared stock solutions?
For the solid compound, short-term storage at +4°C is recommended.[1][3][6] For long-term storage, it is best to keep it at -20°C.[4]
Prepared stock solutions have different storage recommendations based on the storage temperature. For storage at -20°C, the solution should be used within one month.[7] For longer-term storage up to six months, it is recommended to store the solution at -80°C.[7] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | Incomplete dissolution. | Gentle heating and/or sonication can be used to aid in dissolving the compound completely.[7] |
| Inconsistent experimental results. | Improper storage leading to degradation of the compound. | Ensure the stock solution is stored at the correct temperature and used within the recommended timeframe. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] |
| Inaccurate concentration due to batch-specific molecular weight. | Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis when calculating the amount of solvent needed.[1][2] |
Quantitative Data Summary
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 37.79 | 100 |
| DMSO | 18.9 | 50 |
| Ethanol | ≥ 10 | Not Specified |
| PBS (pH 7.2) | 1-10 (sparingly soluble) | Not Specified |
Data sourced from multiple suppliers and may vary.[1][3][5][6]
Stock Solution Preparation Volumes (Based on MW: 377.91)
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.65 mL | 13.23 mL | 26.46 mL |
| 5 mM | 0.53 mL | 2.65 mL | 5.29 mL |
| 10 mM | 0.26 mL | 1.32 mL | 2.65 mL |
| 50 mM | 0.05 mL | 0.26 mL | 0.53 mL |
This table is for guidance only. Always refer to the batch-specific molecular weight for precise calculations.[1][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, weigh 1 mg of the compound.
-
Solvent Addition: Based on the batch-specific molecular weight (approximated as 377.91 g/mol for this example), calculate the required volume of water. To prepare a 10 mM stock solution from 1 mg of the compound, you will need 0.26 mL of water.[1][3]
-
Dissolution: Add the water to the vial containing the this compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[7]
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Simplified signaling pathway of the NMDA receptor and its inhibition by this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Co 101244 Hydrochloride and Other GluN2B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Co 101244 hydrochloride with other prominent GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, including ifenprodil (B1662929), traxoprodil (B148271) (CP-101,606), and radiprodil (B1680500). The information presented is supported by experimental data to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to GluN2B Antagonists
The GluN2B subunit of the NMDA receptor is a critical component of excitatory neurotransmission in the central nervous system. Its involvement in synaptic plasticity, learning, and memory, as well as its implication in various neurological and psychiatric disorders, has made it a key target for drug development. GluN2B-selective antagonists offer the potential for more targeted therapeutic interventions with fewer side effects compared to non-selective NMDA receptor blockers.
This compound is a potent and highly selective antagonist of GluN2B-containing NMDA receptors. This guide will compare its pharmacological profile with other widely used GluN2B antagonists.
Quantitative Comparison of GluN2B Antagonists
The following tables summarize the in vitro potency and selectivity of this compound and other selected GluN2B antagonists.
Table 1: In Vitro Potency (IC50) at NMDA Receptor Subunits
| Compound | GluN1/GluN2B (μM) | GluN1/GluN2A (μM) | GluN1/GluN2C (μM) | Reference |
| This compound | 0.043 | > 100 | > 100 | [1][2] |
| Ifenprodil | ~0.3 | 146 | - | [3] |
| Traxoprodil (CP-101,606) | 0.010 | - | - | [4] |
| Radiprodil | High Potency | - | - | [5] |
Table 2: Selectivity Profile
| Compound | Primary Target | Selectivity over GluN2A | Other Notable Targets |
| This compound | GluN2B | >2300-fold | Not specified |
| Ifenprodil | GluN2B | ~400-fold | α1-adrenergic receptors, sigma receptors |
| Traxoprodil (CP-101,606) | GluN2B | High | Not specified |
| Radiprodil | GluN2B | High | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize GluN2B antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the GluN2B receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GluN2B subunit.
Materials:
-
Cell membranes prepared from cells expressing recombinant human GluN1/GluN2B receptors.
-
Radioligand: [³H]ifenprodil or other suitable GluN2B-selective radioligand.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known GluN2B antagonist (e.g., unlabeled ifenprodil).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through NMDA receptors in response to agonist application, allowing for the characterization of antagonist effects on receptor function.
Objective: To determine the effect of a test compound on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons or cells expressing recombinant NMDA receptors.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).
-
Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2).
-
NMDA and glycine (B1666218) (co-agonist).
-
Test compound (e.g., this compound).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current.
-
Once a stable baseline current is established, apply the test compound at various concentrations to the external solution.
-
Measure the reduction in the NMDA-evoked current amplitude in the presence of the antagonist.
-
Construct a concentration-response curve and determine the IC50 value.
Signaling Pathways and Experimental Workflows
NMDA Receptor Downstream Signaling Pathway
Activation of GluN2B-containing NMDA receptors leads to an influx of Ca²⁺, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity and cell survival or death.
Caption: Downstream signaling cascade following NMDA receptor activation.
General Experimental Workflow for Antagonist Characterization
The logical flow for characterizing a novel GluN2B antagonist involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and functional effects.
Caption: A typical workflow for the preclinical development of a GluN2B antagonist.
In Vivo Performance and Pharmacokinetics
The therapeutic potential of a GluN2B antagonist is highly dependent on its in vivo efficacy and pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB).
-
This compound has demonstrated neuroprotective effects in vivo.
-
Ifenprodil has been shown to cross the BBB and reduce ischemic injury size and brain edema in animal models of stroke.[1][6]
-
Traxoprodil (CP-101,606) has shown neuroprotective and antidepressant-like effects in animal studies, but its clinical development was halted due to cardiac side effects.[7]
-
Radiprodil is currently in clinical trials and has shown promise in treating seizures associated with GRIN-related neurodevelopmental disorders.[3]
Conclusion
This compound is a highly potent and selective GluN2B antagonist with a favorable in vitro profile. Its high selectivity for the GluN2B subunit over other NMDA receptor subunits suggests a lower potential for off-target effects compared to less selective compounds like ifenprodil. The choice of a GluN2B antagonist for a particular study will depend on the specific research question, the required potency and selectivity, and the desired in vivo characteristics. This guide provides a foundational comparison to aid in this selection process. Further investigation into the comparative pharmacokinetics and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Protective effects of ifenprodil on ischemic injury size, blood-brain barrier breakdown, and edema formation in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of CaMKII autophosphorylation for NMDA receptor-dependent synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Targeting GluN2B/NO Pathway Ameliorates Social Isolation–Induced Exacerbated Attack Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Traxoprodil - Wikipedia [en.wikipedia.org]
Validating the Selectivity of PD 174494 for NR2B Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NMDA receptor antagonist PD 174494 with other well-established NR2B-selective antagonists. The focus is on validating the selectivity of PD 174494 for the NR2B subunit through a comprehensive review of supporting experimental data. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Introduction to NR2B-Selective Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The four subtypes of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) confer distinct pharmacological and biophysical properties to the receptor complex.
Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, has been implicated in various neurological disorders, including neuropathic pain and depression.[1] This has driven the development of subtype-selective antagonists that can modulate receptor activity with greater precision and potentially fewer side effects than non-selective NMDA receptor blockers. PD 174494 has emerged as a high-affinity antagonist with purported selectivity for the NR2B subunit.[1] This guide aims to critically evaluate this claim by comparing its performance against other known NR2B antagonists like Ifenprodil, Ro 25-6981, and CP-101,606.
Comparative Selectivity Data
The selectivity of a compound is typically quantified by comparing its binding affinity (Ki) or functional inhibition (IC50) across different receptor subtypes. A lower value indicates higher potency. The following tables summarize the available data for PD 174494 and its comparators.
Table 1: Inhibitory Potency (IC50, µM) at NR1/NR2A and NR1/NR2B Receptors
| Compound | NR1/NR2A | NR1/NR2B | Selectivity (NR2A/NR2B) |
| PD 174494 | Data not available | High Affinity[1] | Data not available |
| Ro 25-6981 | 52 µM[2][3] | 0.009 µM[2][3] | >5700-fold |
| Ifenprodil | 146 µM[4] | 0.34 µM[4] | ~430-fold |
| CP-101,606 | Low Affinity | High Affinity | High |
Note: "High Affinity" for PD 174494 and CP-101,606 indicates potent inhibition, though specific IC50 values were not available in the reviewed literature. The selectivity for these compounds is inferred from qualitative descriptions in the literature.
Experimental Methodologies for Validating Selectivity
The determination of receptor subtype selectivity relies on robust in vitro assays. The following are detailed protocols for the key experimental techniques used to generate the data presented in this guide.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Tissues or cells expressing the NMDA receptor subtypes of interest (e.g., HEK293 cells transfected with NR1 and specific NR2 subunits) are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Assay Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]ifenprodil for the NR2B site) and a range of concentrations of the unlabeled test compound (e.g., PD 174494).
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp)
Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing specific NMDA receptor subtypes, provide a functional measure of antagonist activity.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for a two-electrode voltage clamp experiment.
Protocol Details:
-
Oocyte Expression System: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A, or NR1 and NR2B). This allows for the expression of homogenous populations of specific receptor subtypes on the oocyte membrane.
-
Voltage Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -70 mV).
-
Drug Application: The oocytes are perfused with a solution containing the NMDA receptor agonists glutamate and glycine (B1666218) to evoke an inward current. Once a stable baseline current is established, the agonist solution containing various concentrations of the antagonist (e.g., PD 174494) is applied.
-
Data Analysis: The inhibition of the agonist-evoked current by the antagonist is measured. The concentration of the antagonist that causes a 50% reduction in the current is the IC50 value.
Calcium Flux Assays
Calcium flux assays provide a high-throughput method to functionally assess the activity of NMDA receptor antagonists. These assays measure the influx of calcium into cells upon receptor activation.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a calcium flux assay.
Protocol Details:
-
Cell Culture and Dye Loading: A cell line (e.g., HEK293) stably or transiently expressing the NMDA receptor subtype of interest is plated in a multi-well plate. The cells are then loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay Procedure: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of a solution containing the NMDA receptor agonists and the test antagonist at various concentrations.
-
Signal Detection: Upon receptor activation, calcium flows into the cells, causing an increase in the fluorescence of the indicator dye. The plate reader measures this change in fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium influx is calculated. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antagonist.
Signaling Pathway of NMDA Receptor Antagonism
The primary mechanism of action for NR2B-selective antagonists like PD 174494 is the allosteric inhibition of the NMDA receptor. They do not directly compete with glutamate or glycine for their binding sites but instead bind to a distinct site on the NR2B subunit, which in turn reduces the probability of the ion channel opening.
Caption: Allosteric inhibition of the NMDA receptor by PD 174494.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Co 101244 Hydrochloride: A Comparative Guide to GluN2B Antagonists in Preclinical Cell Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Co 101244 hydrochloride, a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with other notable GluN2B antagonists. The objective is to offer a clear cross-validation of its effects in different cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Introduction to this compound and the Role of GluN2B
This compound is a highly selective antagonist for NMDA receptors containing the GluN2B subunit.[1][2][3][4] These receptors are ligand-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation is implicated in a variety of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases, leading to excitotoxicity and neuronal cell death.[5][6] Selective blockade of GluN2B-containing NMDA receptors is therefore a promising therapeutic strategy to mitigate neuronal damage while potentially avoiding the side effects associated with non-selective NMDA receptor antagonists.[5]
This guide will compare the in vitro efficacy of this compound with two other well-characterized GluN2B antagonists: Ifenprodil and Ro 25-6981. The comparison will be based on their inhibitory potency in a recombinant cell line expressing specific NMDA receptor subunits and their neuroprotective effects in a human neuroblastoma cell line.
Data Presentation: Comparative Efficacy of GluN2B Antagonists
The following tables summarize the quantitative data on the inhibitory potency and neuroprotective effects of this compound and its alternatives. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons in the same study are limited. Therefore, variations in experimental conditions should be considered when interpreting these results.
Table 1: Inhibitory Potency (IC50) against Recombinant NMDA Receptors
This table presents the half-maximal inhibitory concentration (IC50) of the antagonists on NMDA receptors with defined subunit compositions, typically expressed in Human Embryonic Kidney (HEK293) cells or Xenopus oocytes. A lower IC50 value indicates higher potency.
| Compound | GluN1/GluN2B (µM) | GluN1/GluN2A (µM) | Selectivity (GluN2A/GluN2B) | Reference |
| This compound | 0.043 | > 100 | > 2325 | [1][3][7] |
| Ifenprodil | 0.34 | 146 | ~429 | [8] |
| Ro 25-6981 | 0.009 | 52 | ~5778 |
Table 2: Neuroprotective Effects in SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a commonly used model in neurobiology research. While some studies suggest these cells may have low or absent functional NMDA receptors, others utilize them to study NMDA receptor-mediated excitotoxicity and neuroprotection.[9][10][11] The conflicting reports may be due to differences in cell culture conditions and differentiation protocols. The following data on neuroprotection should be interpreted with this in mind.
| Compound | Assay | Insult | Endpoint | Observed Effect | Reference |
| This compound | Not explicitly found in a comparative study | --- | --- | Displays neuroprotective effects in vitro.[1][3] | --- |
| Ifenprodil | MTT Assay | NMDA-induced damage | Cell Viability | Showed neuroprotective activity.[12] | [12] |
| Ro 25-6981 | Not explicitly found in a comparative study | --- | --- | Displays neuroprotective effects in vitro.[13] | --- |
Further research is required to generate direct comparative data for the neuroprotective effects of these compounds in SH-SY5Y and other relevant neuronal cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity and its inhibition by GluN2B antagonists.
Caption: Experimental workflow for assessing neuroprotection using the MTT assay.
References
- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound (2456) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDGF-mediated protection of SH-SY5Y cells against Tat toxin involves regulation of extracellular glutamate and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models | BioWorld [bioworld.com]
- 13. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of PD 173074 and MK-801: Targeting FGFR and NMDA Receptor Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the in vivo effects of two distinct pharmacological agents: PD 173074, a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, and MK-801 (Dizocilpine), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document outlines their mechanisms of action, summarizes key in vivo experimental data, and provides detailed experimental protocols to support further research and drug development.
Executive Summary
PD 173074 and MK-801 represent two different strategies for therapeutic intervention, targeting distinct signaling pathways. PD 173074's inhibition of FGFR signaling has demonstrated potential in cancer therapy by impeding cell growth and angiogenesis, and has also shown promise in neuroprotection. In contrast, MK-801's blockade of NMDA receptors offers robust neuroprotection against excitotoxicity but is associated with significant psychotomimetic side effects that have limited its clinical utility. This guide will delve into the experimental evidence that defines their in vivo profiles.
Mechanism of Action
PD 173074 is a potent and selective, ATP-competitive inhibitor of FGFR, with the highest affinity for FGFR1 and FGFR3.[1][2][3] By binding to the ATP-binding site of the receptor's tyrosine kinase domain, it prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.[4][5] These pathways are crucial for cell proliferation, survival, and angiogenesis.
MK-801 (Dizocilpine) is a well-characterized non-competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission. It acts as an open-channel blocker, meaning it binds within the ion channel of the NMDA receptor when it is open, thereby preventing the influx of calcium ions (Ca2+). This blockade is voltage-dependent and requires prior activation of the receptor by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. Overactivation of NMDA receptors can lead to excessive Ca2+ influx and subsequent excitotoxicity, a common mechanism in neuronal cell death.
In Vivo Effects: A Comparative Overview
The in vivo effects of PD 173074 and MK-801 are markedly different, reflecting their distinct molecular targets.
Neuroprotective Effects
Both compounds have been investigated for their neuroprotective properties.
PD 173074 has shown potential in protecting dopaminergic neurons. In a rat model of Parkinson's disease, antagonism of FGFRs with PD 173074 was found to worsen the lesion, suggesting that endogenous FGF signaling is protective for these neurons.[6] Conversely, exogenous administration of FGF20, whose effects are mediated by FGFRs, was neuroprotective.[6][7] This indicates a complex role for FGFR signaling in neuronal survival. PD 173074 has also been shown to potently and selectively antagonize the neurotrophic and neurotropic effects of FGF-2.[8][9]
MK-801 exhibits potent neuroprotective effects in various models of neurotoxicity. It can protect neurons from degeneration caused by excitotoxins like NMDA and quinolinate. However, its use is hampered by side effects such as inducing psychotic behaviors and neuronal degeneration in certain contexts.
Effects on Angiogenesis and Tumor Growth
PD 173074 is a potent inhibitor of angiogenesis in vivo.[1][2][10] This anti-angiogenic activity, combined with its ability to inhibit the proliferation of cancer cells that are dependent on FGFR signaling, makes it an effective anti-tumor agent in preclinical models.[11][12]
MK-801 is not primarily studied for its effects on angiogenesis or tumor growth, and this is not its intended therapeutic application.
Behavioral and Psychotomimetic Effects
PD 173074 has not been extensively studied for its behavioral effects in the same context as MK-801. Its primary focus has been on cancer and neurodegenerative models.
MK-801 is well-known for its significant behavioral effects. It is used as a pharmacological model to mimic symptoms of schizophrenia in animals.
Quantitative Data Summary
| Parameter | PD 173074 | MK-801 |
| Primary Target | Fibroblast Growth Factor Receptors (FGFR1, FGFR3) | N-methyl-D-aspartate (NMDA) Receptor |
| Mechanism | ATP-competitive tyrosine kinase inhibitor | Non-competitive open-channel blocker |
| In Vivo Neuroprotection | Protects dopaminergic neurons in a Parkinson's disease model (via FGF20 potentiation) | Potent neuroprotection against excitotoxicity |
| In Vivo Anti-Tumor Activity | Significant inhibition of tumor growth and angiogenesis | Not a primary application |
| Primary Side Effects | Not extensively characterized in a neurobehavioral context | Psychotomimetic effects, cognitive impairment |
| Effective In Vivo Dose (Rodent Models) | 1-100 mg/kg/day (oral or intraperitoneal) for anti-tumor effects; 2 mg/kg for FGFR antagonism in a neurodegeneration model[6][10] | 0.5-10 mg/kg (intraperitoneal) for neuroprotective and behavioral effects |
Experimental Protocols
PD 173074 In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Nude mice bearing subcutaneous human tumor xenografts (e.g., small cell lung cancer or bladder cancer cell lines with known FGFR alterations).[11][13]
-
Drug Preparation: PD 173074 is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administered orally or intraperitoneally once daily at doses ranging from 20 to 100 mg/kg.[13]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis, and to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
MK-801 In Vivo Neuroprotection Study (Excitotoxicity Model)
-
Animal Model: Adult rats or mice.
-
Induction of Excitotoxicity: A neurotoxin such as N-methyl-D-aspartate (NMDA) or quinolinic acid is stereotaxically injected into a specific brain region (e.g., hippocampus or striatum).
-
Drug Preparation: MK-801 is dissolved in saline.
-
Administration: MK-801 is administered intraperitoneally at a dose of 1-5 mg/kg, typically 30 minutes before or shortly after the injection of the neurotoxin.
-
Behavioral Assessment: Motor activity and cognitive function can be assessed using standardized tests (e.g., open field test, Morris water maze).
-
Histological Analysis: After a survival period (e.g., 7 days), animals are euthanized, and brain tissue is processed for histological staining (e.g., Nissl staining, Fluoro-Jade) to quantify neuronal damage.
Signaling Pathway Diagrams
Caption: PD 173074 inhibits FGFR signaling pathways.
Caption: MK-801 blocks the NMDA receptor ion channel.
Conclusion
PD 173074 and MK-801 are powerful research tools with distinct in vivo effects. PD 173074's selective inhibition of FGFR signaling offers a promising avenue for anti-cancer therapies and warrants further investigation into its neuroprotective capabilities. MK-801, while a potent neuroprotective agent against excitotoxicity, has a side effect profile that has largely precluded its clinical development. The comparative data and protocols presented in this guide are intended to facilitate informed decisions in experimental design and to advance the development of novel therapeutics targeting these critical signaling pathways.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The FGFR1 inhibitor PD173074 induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor 20 is protective towards dopaminergic neurons in vivo in a paracrine manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD 173074 [bio-gems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Reproducibility of Ro 63-1908 Data: A Comparative Guide for Researchers
An Objective Analysis of the Acclaimed NR2B-Selective NMDA Receptor Antagonist and its Alternatives
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities and selectivities, as well as the in vivo behavioral effects of Ro 63-1908 and other commonly used NR2B-selective antagonists.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Subunit | IC50 / Ki (nM) | Selectivity (fold) vs. NR2A | Reference |
| Ro 63-1908 | NR2B | IC50: 3 | >20,000 | [1] |
| NR2A | IC50: >100,000 | [1] | ||
| Ifenprodil | NR2B | IC50: 340 | ~400 | [2] |
| NR2A | IC50: 146,000 | [2] | ||
| CP-101,606 (Traxoprodil) | NR2B | IC50: 11 | High (not quantified in direct comparison) | [3] |
| Ro 25-6981 | NR2B | IC50: 9 | >5,000 |
Table 2: In Vivo Behavioral Effects in Rodent Models
| Compound | Behavioral Assay | Species | Dose Range | Observed Effects | Reference |
| Ro 63-1908 | 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | 0.3 - 3 mg/kg | Increased premature responses | |
| Locomotor Activity | Rat/Mouse | 1 - 30 mg/kg | Mild increase in motor activity | ||
| Ifenprodil | 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | 1 - 10 mg/kg | Slowed response speed, increased omissions | [4] |
| CP-101,606 (Traxoprodil) | 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | 1 - 10 mg/kg | Increased premature responding | [4] |
| Ro 25-6981 | 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | 3 - 30 mg/kg | Increased premature responding | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for characterizing an NR2B antagonist.
Figure 1: Simplified signaling pathway of the NMDA receptor and the antagonistic action of Ro 63-1908.
Figure 2: Generalized experimental workflow for the characterization of a novel NR2B-selective antagonist.
References
- 1. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 3. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 4. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Head-to-Head Comparison: Co 101244 (Gavestinel) vs. Traxoprodil (CP-101,606)
A Guide for Researchers in CNS Drug Development
This guide provides a detailed, data-supported comparison of two notable N-methyl-D-aspartate (NMDA) receptor antagonists: Co 101244 (gavestinel) and traxoprodil (B148271) (CP-101,606). Though both compounds target the same receptor complex, their distinct mechanisms of action, preclinical profiles, and clinical development paths offer valuable insights into the complexities of modulating glutamatergic neurotransmission for therapeutic benefit.
Mechanism of Action: Different Keys for the Same Lock
The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its overactivation, however, can lead to excitotoxicity and neuronal death. Both gavestinel (B117479) and traxoprodil are antagonists of this receptor, but they target different modulatory sites, a critical distinction that defined their therapeutic hypotheses.
-
Co 101244 (Gavestinel): Acts as a potent and selective non-competitive antagonist at the strychnine-insensitive glycine (B1666218) co-agonist site located on the GluN1 subunit of the NMDA receptor.[1] For the receptor channel to open, both the primary neurotransmitter (glutamate) and a co-agonist (glycine or D-serine) must bind. By blocking the glycine site, gavestinel prevents receptor activation, thereby reducing calcium influx and mitigating excitotoxicity. This mechanism formed the basis of its investigation as a neuroprotective agent in acute ischemic stroke.[1]
-
Traxoprodil (CP-101,606): Functions as a selective, non-competitive antagonist that binds to an allosteric site on the GluN2B subunit.[2][3] The NMDA receptor's subunit composition (typically two GluN1 and two GluN2 subunits) varies across brain regions and developmental stages. GluN2B-containing receptors are prominent in forebrain regions and have been implicated in the pathophysiology of depression. Traxoprodil's selectivity for this subunit was hypothesized to offer a more targeted approach to modulating NMDA receptor function, potentially achieving therapeutic effects with an improved side-effect profile compared to non-selective channel blockers like ketamine.[2][4]
Quantitative Data Summary
The fundamental properties and divergent clinical paths of these compounds are summarized below.
| Feature | Co 101244 (Gavestinel) | Traxoprodil (CP-101,606) |
| Alternative Names | GV 150526A | CP-101,606; CP-98113 |
| Mechanism of Action | Non-competitive NMDA Receptor Antagonist | Non-competitive NMDA Receptor Antagonist |
| Binding Site | Glycine co-agonist site (on GluN1 subunit) | Allosteric site (on GluN2B subunit) |
| Binding Affinity | Kd = 0.8 nM | Described as a potent and highly selective antagonist |
| Primary Indication Studied | Acute Ischemic Stroke (Neuroprotection) | Treatment-Resistant Depression (Antidepressant) |
| Clinical Development Status | Discontinued | Discontinued |
Preclinical and Clinical Evidence: A Tale of Two Outcomes
The distinct molecular targets of gavestinel and traxoprodil led to their evaluation in entirely different disease models and patient populations, ultimately yielding disparate results.
| Comparison Metric | Co 101244 (Gavestinel) | Traxoprodil (CP-101,606) |
| Preclinical Rationale | Shown to be neuroprotective in animal models of ischemic stroke. The hypothesis was that blocking excitotoxicity via the glycine site would reduce infarct volume and improve outcomes.[1] | Exhibited antidepressant-like effects in rodent models such as the Forced Swim Test (FST). Doses of 20 and 40 mg/kg reduced immobility time, suggesting antidepressant activity.[5] Also showed potential in models of analgesia and Parkinson's disease.[2] |
| Clinical Indication | Acute Ischemic Stroke | Treatment-Resistant Major Depressive Disorder (MDD) |
| Key Clinical Trial(s) | GAIN International & GAIN Americas | Phase II trial in treatment-resistant MDD (NCT00163059) |
| Key Clinical Outcome | In a large, randomized, placebo-controlled trial, gavestinel administered within 6 hours of stroke onset did not improve functional outcome at 3 months compared to placebo (p=0.8).[1] Mortality was also similar between groups.[1] | In a small trial of 30 patients, a single administration of traxoprodil produced rapid antidepressant effects. The response rate was 60% in the traxoprodil group versus 20% for placebo.[2] 33% of participants achieved remission criteria by day five.[2] |
| Reason for Discontinuation | Lack of Efficacy. Despite a strong preclinical rationale and a clear mechanism of action, the compound failed to demonstrate a clinical benefit.[1] | Safety Concerns. Clinical development was halted due to adverse effects, including EKG abnormalities (QTc prolongation) and a high incidence of dissociative side effects that were dose-limiting.[2] |
Signaling Pathways of GluN2B Antagonism
The antidepressant effects of GluN2B antagonists like traxoprodil are thought to be mediated by downstream signaling cascades that promote synaptic plasticity, similar to ketamine. Blocking GluN2B receptors can lead to the activation of pathways involving the mammalian target of rapamycin (B549165) (mTOR) and brain-derived neurotrophic factor (BDNF), which in turn promote the synthesis of synaptic proteins and strengthen synaptic connections.
References
- 1. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traxoprodil - Wikipedia [en.wikipedia.org]
- 3. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of PD 173074 and Other Neuroprotective Agents in Preclinical Injury Models
For researchers and scientists at the forefront of neurodegenerative disease and acute neural injury, the quest for effective neuroprotective compounds is paramount. This guide provides a comparative overview of the fibroblast growth factor receptor (FGFR) inhibitor, PD 173074, against other established neuroprotective agents in preclinical models of stroke and Parkinson's disease. Through a synthesis of available experimental data, this document aims to offer an objective evaluation to inform future research and drug development endeavors.
While the compound PD 174494 as specified in the query did not yield specific neuroprotective data, the closely related and well-studied compound PD 173074, a potent and selective inhibitor of FGFR1, has been investigated for its neurotrophic and potential neuroprotective effects. This guide will focus on PD 173074 and compare its performance with alternative neuroprotective strategies.
Performance Comparison in a Neuronal Survival Model
Initial in vitro studies provide a baseline for the neuroprotective potential of PD 173074. In a key study, the compound was compared with another FGFR inhibitor, SU 5402, for its ability to prevent the death of cerebellar granule neurons induced by serum and potassium deprivation.
| Compound | Injury Model | Outcome Measure | IC50 | Efficacy |
| PD 173074 | Serum/K+ deprivation in cerebellar granule neurons | Inhibition of FGF-2-supported neuronal survival | Not explicitly stated, but effective at nanomolar concentrations | High |
| SU 5402 | Serum/K+ deprivation in cerebellar granule neurons | Inhibition of FGF-2-supported neuronal survival | ~1,000-fold higher than PD 173074 | Low |
Comparative Efficacy in a Preclinical Stroke Model
| Compound | Injury Model | Animal Model | Treatment Protocol | Outcome Measure | Neuroprotective Effect |
| MK-801 | Permanent Middle Cerebral Artery Occlusion (MCAO) | Rat | 0.5 mg/kg IV, 30 min post-MCAO | Infarct volume in the cerebral cortex | 52% reduction[1] |
| MK-801 | Permanent Middle Cerebral Artery Occlusion (MCAO) | Rat | 0.5 mg/kg IV, 30 min pre-MCAO | Infarct volume in the cerebral cortex | 38% reduction[1] |
Comparative Efficacy in a Preclinical Parkinson's Disease Model
In the context of neurodegenerative disorders, we examine the neuroprotective effects of dopamine (B1211576) agonists, pramipexole (B1678040) and ropinirole (B1195838), in the MPTP-induced mouse model of Parkinson's disease. As with the stroke model, direct comparative data for PD 173074 in this model is not available, and the following data serves as a benchmark for neuroprotective efficacy.
| Compound | Injury Model | Animal Model | Treatment Protocol | Outcome Measure | Neuroprotective Effect |
| Pramipexole | MPTP-induced neurotoxicity | Mouse | 0.1 mg/kg/day IP for 5 days (3 days pre- and 2 days during MPTP) | Tyrosine Hydroxylase (TH)-immunoreactive cell counts in Substantia Nigra | Complete antagonization of MPTP-induced loss[2] |
| Ropinirole | MPTP-induced neurotoxicity | Mouse | 0.5, 1, or 2 mg/kg | Dopaminergic neuron damage in Substantia Nigra and Striatum | Significant reduction[3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats (for MK-801 study)
This protocol describes a method for inducing focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. The external carotid artery is ligated. A nylon suture is introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Drug Administration: MK-801 (0.5 mg/kg) or saline is administered intravenously at specified times before or after the MCAO procedure.[1]
-
Outcome Assessment: After a predetermined survival period, the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct, and the volume of damaged tissue is quantified.
MPTP-Induced Parkinson's Disease Model in Mice (for Dopamine Agonist studies)
This protocol outlines the induction of dopaminergic neurodegeneration.
-
Animal Preparation: C57BL/6 mice are used.
-
Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce parkinsonism. One study protocol involved MPTP (20 mg/kg, s.c.) administered twice daily for 2 days.[2]
-
Drug Administration:
-
Outcome Assessment:
-
Behavioral Tests: Motor coordination and bradykinesia can be assessed using tests like the rotarod and pole test.[3]
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to identify and count dopaminergic neurons in the substantia nigra and assess the density of dopaminergic fibers in the striatum.
-
Signaling Pathways and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of PD 173074 via FGFR1 inhibition.
Caption: Mechanism of action of MK-801 as an NMDA receptor antagonist.
Caption: Neuroprotective signaling of dopamine agonists.
Caption: A generalized workflow for in vivo neuroprotection studies.
Conclusion
PD 173074 demonstrates high potency as an FGFR1 inhibitor in vitro, suggesting potential for neuroprotection by modulating FGF signaling pathways crucial for neuronal survival. However, a significant gap exists in the literature regarding its in vivo efficacy in established models of acute and chronic neuronal injury. In contrast, agents like the NMDA receptor antagonist MK-801 and dopamine agonists such as pramipexole and ropinirole have demonstrated significant neuroprotective effects in preclinical models of stroke and Parkinson's disease, respectively.
For researchers in drug development, while PD 173074 and the broader class of FGFR inhibitors present an interesting therapeutic avenue, further in vivo studies are critically needed to validate their neuroprotective potential and to enable direct, robust comparisons against other neuroprotective strategies. The experimental protocols and benchmark data provided in this guide can serve as a valuable resource for designing and evaluating future studies in this promising area of research.
References
- 1. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low dose pramipexole is neuroprotective in the MPTP mouse model of Parkinson's disease, and downregulates the dopamine transporter via the D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Ro 63-1908: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, the precise targeting of receptor subtypes is paramount for elucidating biological mechanisms and minimizing off-target effects. This guide provides a comprehensive comparison of Ro 63-1908, a selective antagonist for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with other notable NMDA receptor antagonists. The assessment is supported by experimental data from knockout models and detailed protocols of key methodologies.
Ro 63-1908 has emerged as a valuable pharmacological tool due to its high selectivity for NR2B-containing NMDA receptors over those containing the NR2A subunit. This specificity allows for the dissection of the physiological roles of NR2B in synaptic plasticity, learning, and memory, as well as its involvement in pathological conditions.
Comparative Analysis of Receptor Binding Affinity
The selectivity of Ro 63-1908 is most evident in its binding affinity for different NMDA receptor subunits. The following table summarizes the inhibitory constants (IC50) of Ro 63-1908 and two less selective NMDA receptor antagonists, dizocilpine (B47880) (MK-801) and ifenprodil.
| Compound | Target | IC50 (µM) | Selectivity (NR2A/NR2B) | Reference |
| Ro 63-1908 | NR1C/NR2B | 0.003 | >20,000-fold | [1] |
| NR1C/NR2A | >100 | [1] | ||
| Dizocilpine (MK-801) | NMDA Receptor Channel | ~0.0372 (Kd) | Non-selective | |
| Ifenprodil | NR2B | ~0.2 | ~140-fold | [2] |
| NR2A | ~28 |
Performance in Knockout Models: Unmasking the Role of NR2B
The use of knockout animal models has been instrumental in confirming the in vivo specificity of Ro 63-1908 and understanding the functional consequences of NR2B antagonism.
Behavioral Effects in Wild-Type vs. NR2A Knockout Mice
Studies have demonstrated a clear difference in the behavioral response to Ro 63-1908 between wild-type mice and those lacking the NR2A subunit.
| Animal Model | Treatment | Behavioral Effect | Interpretation | Reference |
| Wild-Type Mice | Ro 63-1908 (1-30 mg/kg) | Mild increase in motor activity | Ro 63-1908 has modest effects on locomotion when NR2A subunits are present. | [3] |
| NR2A Knockout Mice | Ro 63-1908 (3-30 mg/kg) | Profound hyperactivity, similar to dizocilpine | The absence of NR2A unmasks a significant locomotor-stimulating effect of NR2B antagonism, suggesting a functional interplay between the two subunits. | [3] |
| Wild-Type Mice | Dizocilpine | Significant hyperactivity and stereotypy | Non-selective NMDA receptor blockade leads to a more pronounced and complex behavioral phenotype. | [3] |
These findings highlight the specificity of Ro 63-1908 for the NR2B subunit and suggest that the presence of NR2A-containing NMDA receptors can mask some of the behavioral effects of NR2B antagonism.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for NMDA Receptor Subtypes
This protocol outlines the general procedure for determining the binding affinity of compounds to specific NMDA receptor subtypes expressed in cell lines.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing recombinant human NR1a and either NR2A or NR2B subunits.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein) with a specific radioligand for the NMDA receptor ion channel, such as [³H]dizocilpine (MK-801).
-
Add varying concentrations of the test compound (e.g., Ro 63-1908) to compete with the radioligand for binding.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled ligand (e.g., 10 µM dizocilpine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
Behavioral Assessment in Rodents: Open Field Test
The open field test is a common method to assess general locomotor activity and anxiety-like behavior.
1. Apparatus:
-
A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material (e.g., PVC). The floor is typically divided into a grid of equal squares. The central area of the grid is designated as the "center zone."
2. Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., Ro 63-1908, dizocilpine, or vehicle) via the desired route (e.g., subcutaneous injection) at a specified time before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period (e.g., 10-30 minutes).
-
Record the animal's behavior using a video camera mounted above the arena.
3. Data Analysis:
-
Use an automated video tracking system or manual scoring to analyze the following parameters:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind legs, which can be an exploratory or anxiety-related behavior.
-
Stereotypy counts: The frequency of repetitive, invariant behaviors (e.g., circling, head weaving), which can be induced by some NMDA antagonists.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: NMDA Receptor Signaling Pathway with Ro 63-1908 Inhibition.
Caption: Experimental Workflow for Assessing Ro 63-1908 in Knockout Mice.
References
Safety Operating Guide
Proper Disposal of Co 101244 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. Co 101244 hydrochloride, a potent and selective NMDA receptor antagonist, requires careful handling and disposal due to its bioactive properties and potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. An SDS for a similar compound indicates that it can cause burns and serious eye damage. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department. Attempting to neutralize or chemically treat the waste in-house without validated procedures is not advised due to the compound's complex structure and the potential for hazardous reactions or byproducts.
1. Waste Classification and Segregation:
-
Classify: this compound waste, including pure compound, solutions, and contaminated labware, must be classified as hazardous chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously. Avoid mixing with strong oxidizing agents, strong bases, or other reactive chemicals.
2. Waste Collection and Storage:
-
Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure screw-top cap.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment (placing the waste container inside a larger, chemically resistant bin) is highly recommended to prevent spills.
3. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. They will have established procedures for the collection, transportation, and ultimate disposal of chemical waste in compliance with all local, state, and federal regulations.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS department. Accurate documentation is crucial for regulatory compliance.
Disposal of Contaminated Materials
-
Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the designated solid hazardous waste container.
-
Empty Containers: Empty containers of this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste. Subsequent rinses may also need to be collected, depending on institutional policies. Consult your EHS department for specific guidance on decontaminating empty containers.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste. For larger spills, evacuate the area and contact your EHS department immediately.
Chemical Properties and Potential Degradation Pathways (For Informational Purposes Only)
While in-lab chemical degradation is not recommended without specific, validated protocols, understanding the chemical nature of this compound can inform handling and storage practices. The molecule contains several functional groups that suggest potential, theoretical degradation pathways:
-
Piperidinol Moiety: The piperidinol ring may be susceptible to oxidation.
-
Phenoxyethyl Group: Ether linkages can potentially be cleaved under harsh acidic or basic conditions, though this is generally not a facile reaction.
-
Hydrochloride Salt: As a hydrochloride salt of an amine, it will react with bases. Neutralization with a mild base would likely convert it to the free base form. However, the reactivity and stability of the free base would need to be considered.
It is critical to reiterate that these are theoretical pathways. Attempting such degradation procedures without thorough investigation and validation could be dangerous.
Quantitative Data Summary
For proper waste management and documentation, the following quantitative data for this compound is provided:
| Property | Value |
| Molecular Formula | C₂₁H₂₇NO₃・HCl |
| Molecular Weight | 377.90 g/mol |
Disposal Workflow Diagram
The following diagram illustrates the recommended logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Personal protective equipment for handling Co 101244 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Co 101244 hydrochloride (also known as PD 174494) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 193356-17-1 | [1][2] |
| Molecular Formula | C₂₁H₂₇NO₃ • HCl | [1][3] |
| Molecular Weight | 377.9 g/mol | [1] |
| Purity | >98% | [4] |
| Appearance | A solid | [1] |
| Solubility | DMSO: ≥ 10 mg/mlEthanol: ≥ 10 mg/mlPBS (pH 7.2): Sparingly soluble (1-10 mg/ml) | [1] |
| Storage | Store at -20°C | |
| Stability | ≥ 4 years (under proper storage conditions) | [1] |
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is imperative to use appropriate personal protective equipment and follow safe laboratory practices.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
2. Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a lab coat.
-
Use impervious gloves (e.g., nitrile) and change them frequently, especially if contact with the substance occurs.
-
-
Respiratory Protection:
-
If working outside a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
-
3. General Hygiene:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Spillage and Emergency Procedures
In the event of a spill or accidental exposure, follow these steps immediately.
1. Accidental Release Measures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE as outlined above.[2]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
-
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent.
-
For large spills, contain the material and follow your institution's hazardous material disposal protocols.
-
2. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring environmental safety.
1. Storage:
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
As recommended, store at -20°C for long-term stability.
2. Disposal:
-
Dispose of unused material and its container in accordance with local, regional, national, and international regulations.
-
Do not allow the product to reach the sewage system.
-
Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.[2]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to post-handling and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
